Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEUQDXDKNDX-PBVUBXADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858098 | |
| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641635-63-4 | |
| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
CAS Number: 641635-63-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key intermediate in synthetic carbohydrate chemistry. This document details its chemical properties, a general synthetic protocol, and its significant applications in the field of drug discovery, particularly in the development of immunomodulatory agents.
Core Compound Data
This compound is a protected monosaccharide that serves as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. The benzyl ether protecting groups at the C2, C3, and C4 positions offer stability under a wide range of reaction conditions, while the free hydroxyl group at the C6 position allows for selective modifications.
| Property | Value |
| CAS Number | 641635-63-4 |
| Molecular Formula | C₂₈H₃₂O₆ |
| Molecular Weight | 464.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |
Synthetic Protocol: Regioselective Benzylation
The synthesis of this compound from its parent glycoside, methyl α-D-galactopyranoside, involves the regioselective protection of the hydroxyl groups. The primary hydroxyl group at the C6 position is generally the most reactive, followed by the equatorial hydroxyl groups. The differing reactivity of the hydroxyl groups allows for the selective introduction of benzyl protecting groups. A general experimental protocol is outlined below, based on established methods for regioselective benzylation of glycosides.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol:
-
Preparation: A solution of methyl α-D-galactopyranoside is prepared in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: The solution is cooled to 0°C, and a strong base, typically sodium hydride (NaH), is added portion-wise. The reaction mixture is stirred at this temperature to allow for the deprotonation of the hydroxyl groups.
-
Benzylation: Benzyl bromide (BnBr) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired this compound.
Quantitative Data from a Representative Regioselective Benzylation of a Methyl Glycoside:
| Reactant/Reagent | Molar Ratio (to Glycoside) | Typical Yield | Purity |
| Methyl α-D-glucopyranoside | 1.0 | 60-70% (for the tri-O-benzylated product) | >95% (after chromatography) |
| Sodium Hydride (NaH) | 3.0 - 4.0 | - | - |
| Benzyl Bromide (BnBr) | 3.0 - 4.0 | - | - |
Note: The regioselectivity and yield can be influenced by the choice of base, solvent, temperature, and the stoichiometry of the reagents.
Application in Drug Development: Synthesis of Immunomodulators
A significant application of this compound and related protected galactosides is in the synthesis of potent immunomodulatory glycolipids, such as α-galactosylceramide (KRN7000) and its analogues. These molecules are recognized by and activate invariant Natural Killer T (iNKT) cells, which play a crucial role in bridging the innate and adaptive immune systems.
Synthetic Workflow:
The synthesis of an α-galactosylceramide analogue using a protected galactose building block generally follows the workflow depicted below. The free C6-hydroxyl of this compound can be further modified or the compound can be used as a precursor for a glycosyl donor.
Caption: Synthetic workflow for an α-galactosylceramide analogue.
Signaling Pathway of iNKT Cell Activation:
The synthesized α-galactosylceramide analogues are presented by the CD1d molecule on the surface of antigen-presenting cells (APCs). This glycolipid-CD1d complex is then recognized by the T-cell receptor (TCR) of iNKT cells, leading to their activation and the subsequent release of a cascade of cytokines.
Caption: Simplified signaling pathway of iNKT cell activation.
The ability to synthesize novel α-galactosylceramide analogues, facilitated by building blocks like this compound, allows researchers to fine-tune the immunological response. Modifications to the galactosyl moiety or the lipid tail can bias the cytokine profile towards either a Th1 (e.g., IFN-γ) or Th2 (e.g., IL-4) response, which is highly desirable for the development of targeted therapies for cancer, infectious diseases, and autoimmune disorders.
In-depth Technical Guide: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a protected monosaccharide derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its benzylated hydroxyl groups at the C2, C3, and C4 positions provide stability under a variety of reaction conditions, allowing for selective modifications at the anomeric (C1) and primary (C6) positions. This feature makes it a key building block in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. This guide provides a summary of its known physical properties, insights into its synthesis, and its potential biological significance.
Core Physical and Chemical Properties
Precise experimental data for the physical properties of both the α and β anomers of this compound are not extensively reported in readily available scientific literature. Much of the detailed characterization data belongs to its glucopyranoside isomer. However, based on supplier information and the nature of similar compounds, the following properties can be summarized.
| Property | Data | Source |
| Molecular Formula | C₂₈H₃₂O₆ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 464.55 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 641635-63-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Neat | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents. | --INVALID-LINK-- |
Synthesis and Characterization
Experimental Protocol: General Synthesis of Benzylated Glycosides
Materials:
-
Methyl-α-D-galactopyranoside
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
A solution of Methyl-α-D-galactopyranoside in anhydrous DMF is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Benzyl bromide is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the partially benzylated products. The separation of regioisomers, including the desired this compound, can be challenging and may require careful chromatographic conditions.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the positions of the benzyl groups and the anomeric configuration (α or β).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Optical Rotation: To determine the specific rotation of the purified compound, which is a key physical property for chiral molecules.
Logical Workflow for Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Significance and Applications
This compound is primarily utilized as a synthetic intermediate. Its protected nature allows for further chemical manipulations, making it a valuable tool in the synthesis of more complex and biologically relevant molecules.
One notable, though not extensively detailed, potential biological activity is its in vitro anti-inflammatory activity . This suggests that the molecule itself, or derivatives synthesized from it, could be of interest in drug discovery programs targeting inflammatory pathways.
The general field of glycobiology, to which this compound belongs, is critical in understanding cellular recognition, signaling, and immune responses. As such, synthetic building blocks like this compound are essential for researchers developing novel therapeutics and diagnostic tools in areas such as:
-
Oncology
-
Immunology
-
Infectious Diseases
Conclusion
This compound is a foundational building block in synthetic carbohydrate chemistry. While detailed, publicly available experimental data on its specific physical properties are sparse, its utility as a synthetic intermediate is well-established within the scientific community. The general protocols for its synthesis are based on standard benzylation reactions of glycosides, though the purification of the specific regioisomer can be a significant challenge. Its potential anti-inflammatory activity warrants further investigation and highlights the importance of such protected monosaccharides in the development of new therapeutic agents. Future research and publications will hopefully provide more detailed characterization data for this important synthetic tool.
An In-depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a protected monosaccharide of significant interest in carbohydrate chemistry and drug discovery. This document details its structural features, stereochemical configuration, and provides relevant physicochemical data. A plausible experimental protocol for its synthesis is also outlined, based on established methodologies for selective benzylation of glycosides.
Chemical Structure and Properties
This compound is a derivative of the monosaccharide D-galactose. In this compound, the hydroxyl groups at positions 2, 3, and 4 of the pyranose ring are protected by benzyl ether groups, and the anomeric carbon is linked to a methyl group via a glycosidic bond. The presence of the bulky, non-polar benzyl groups significantly alters the solubility and reactivity of the parent sugar, making it a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
General Properties:
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₂O₆ | [1] |
| Molecular Weight | 464.56 g/mol | [1] |
| CAS Number | 641635-63-4 | [1] |
Stereochemistry
The stereochemistry of this compound is defined by the configuration of the chiral centers in the D-galactopyranose ring and the orientation of the methoxy group at the anomeric carbon (C1).
-
D-Configuration: The "D" designation refers to the stereochemistry at C5, the chiral center furthest from the anomeric carbon. In the Fischer projection of the open-chain form of D-galactose, the hydroxyl group at C5 is on the right side. This configuration is retained in the cyclized pyranose form.
-
Pyranose Ring Conformation: The six-membered pyranose ring typically adopts a stable chair conformation. For D-galactopyranosides, the most common conformation is the ⁴C₁ chair, where C4 and C1 are on opposite sides of the plane formed by C2, C3, C5, and the ring oxygen.
-
Anomeric Configuration (α and β): The glycosidic bond at the anomeric carbon (C1) can exist in two stereoisomeric forms, designated as alpha (α) or beta (β).
-
In the α-anomer , the methyl group is in an axial position relative to the pyranose ring.
-
In the β-anomer , the methyl group is in an equatorial position.
-
The specific anomer obtained during synthesis is influenced by reaction conditions and the choice of catalysts. The anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon, often favors the formation of the α-anomer.
Visualizing the Stereochemistry:
Caption: Chair conformations of the α and β anomers of this compound.
Spectroscopic Data (Predicted)
Detailed experimental NMR data for this compound is scarce. The following table provides predicted chemical shifts based on known values for similar benzylated glycosides. Actual experimental values may vary.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-1 (α) | ~4.8-5.0 | ~98-100 |
| H-1 (β) | ~4.3-4.5 | ~103-105 |
| H-2 | ~3.8-4.0 | ~78-80 |
| H-3 | ~3.9-4.1 | ~79-81 |
| H-4 | ~4.0-4.2 | ~74-76 |
| H-5 | ~3.7-3.9 | ~71-73 |
| H-6a, H-6b | ~3.6-3.8 | ~68-70 |
| OCH₃ | ~3.4 | ~55-57 |
| CH₂ (Benzyl) | ~4.5-5.0 | ~72-75 |
| Aromatic (Benzyl) | ~7.2-7.4 | ~127-138 |
Experimental Protocol: A Plausible Synthesis Route
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be designed based on the principles of regioselective benzylation of methyl galactosides. The following protocol is a hypothetical but chemically sound approach.
Objective: To synthesize this compound via regioselective benzylation of Methyl α-D-galactopyranoside.
Materials:
-
Methyl α-D-galactopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI, optional catalyst)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Methyl α-D-galactopyranoside.
-
Dissolution: Anhydrous DMF is added to dissolve the starting material under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Benzylation: Benzyl bromide (3.0 - 3.2 equivalents) is added dropwise to the reaction mixture at 0 °C. If used, a catalytic amount of TBAI can be added at this stage to facilitate the reaction.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is cooled back to 0 °C, and excess NaH is carefully quenched by the slow, dropwise addition of methanol.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous NaHCO₃, and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow Diagram:
Caption: A plausible workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules. The strategic placement of the benzyl protecting groups allows for selective modification at the C6 hydroxyl group and the anomeric position. This makes it an ideal precursor for the synthesis of:
-
Oligosaccharides: As a glycosyl acceptor, it can be coupled with various glycosyl donors to create complex oligosaccharide chains found in glycoproteins and glycolipids.
-
Glycoconjugates: It can be attached to peptides, lipids, or other aglycones to study the role of carbohydrates in biological recognition processes.
-
Therapeutic Agents: The resulting complex carbohydrates and glycoconjugates are often investigated for their potential as vaccines, immunomodulators, and anti-cancer agents.
Conclusion
This compound is a synthetically versatile and important intermediate in glycoscience. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use in the development of novel carbohydrate-based therapeutics and research tools. While specific experimental data for this compound is limited, its properties can be reasonably inferred from related structures, and its synthesis can be achieved through established methods of selective protection. Further research to fully characterize this compound and optimize its synthesis would be a valuable contribution to the field.
References
solubility of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on collating qualitative solubility information, presenting a detailed experimental protocol for quantitative solubility determination, and illustrating key concepts through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, and formulation development.
Introduction to this compound
This compound is a protected carbohydrate derivative widely used as a synthetic intermediate in glycochemistry and drug discovery. The presence of three benzyl ether groups significantly increases its lipophilicity compared to the parent methyl galactopyranoside, rendering it soluble in a variety of organic solvents while being poorly soluble in water. Understanding its solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating for biological assays.
Solubility Profile
| Organic Solvent | Chemical Formula | Type | Reported Solubility of this compound | Inferred/Reported Solubility of Structurally Similar Benzylated Monosaccharides |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble[1] | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1] | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1] | Soluble |
| Chloroform | CHCl₃ | Chlorinated | Likely Soluble | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble | Soluble |
| Acetone | C₃H₆O | Ketone | Likely Soluble | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Likely Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Likely Sparingly Soluble/Insoluble | Sparingly Soluble / Insoluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a crystalline organic compound is the Shake-Flask Method. This method is reliable and allows for the determination of the thermodynamic solubility.
3.1. Materials
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) filter. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).
Visualizations
General Structure-Solubility Relationship
The following diagram illustrates the relationship between the structural features of this compound and its solubility characteristics.
Caption: Structure-Solubility of the target molecule.
Experimental Workflow for Solubility Determination
The diagram below outlines the logical steps for determining the solubility of this compound.
Caption: Experimental workflow for solubility.
References
Commercial Availability of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key intermediate in glycobiology and carbohydrate chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction
This compound is a protected monosaccharide that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its protected hydroxyl groups at the 2, 3, and 4 positions allow for selective modification at the 6-position, making it an important tool for the controlled assembly of carbohydrate structures. Such structures are of significant interest in drug development and biomedical research due to their roles in various biological processes.
Commercial Suppliers
This compound is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Quantity | Price (EUR) | CAS Number |
| Biosynth | MM07262 | Not Specified | Custom Synthesis | Request Quote | 641635-63-4 |
| Santa Cruz Biotechnology | sc-223307 | Not Specified | Not Specified | Request Quote | 641635-63-4[3] |
| CymitQuimica | TR-M330813 | Not Specified | 5g | 3,428.00 | 641635-63-4[4] |
| CD BioGlyco | X25-05-ZQ261 | ≥95% | Not Specified | Request Quote | Not Specified |
Experimental Protocol: Synthesis of this compound
While several suppliers offer this compound, in-house synthesis may be a viable option for some research groups. The following is a representative protocol for the synthesis of a similar compound, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, which can be adapted for the D-galacto configuration. The key difference will be the starting material, which should be methyl α-D-galactopyranoside.
Materials:
-
Methyl α-D-galactopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl α-D-galactopyranoside in anhydrous DMF.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases.
-
Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is cooled to 0°C and quenched by the slow addition of methanol to consume any excess sodium hydride.
-
Workup: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated and purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Logical Workflow for Procurement and Application
The following diagram illustrates a typical workflow for a research group intending to use this compound.
Conceptual Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in the synthesis of complex glycans that are known to be involved in cellular signaling. For instance, galactose-containing oligosaccharides are crucial components of glycoproteins and glycolipids that participate in cell-cell recognition, immune responses, and pathogen binding. The diagram below represents a generalized signaling cascade that could be initiated by a synthetic glycan constructed using this building block.
References
The Pivotal Role of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in Modern Carbohydrate Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protected monosaccharide building blocks, Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside stands out as a versatile and crucial intermediate. Its unique arrangement of benzyl ether protecting groups renders the C6 hydroxyl group available for selective modification, making it an invaluable precursor for the construction of biologically significant galactose-containing glycans. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this key building block, offering detailed experimental protocols and insights into its role in the development of therapeutic agents.
Core Properties and Synthesis
This compound is a derivative of methyl β-D-galactopyranoside where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl ethers. This protection strategy leaves the primary hydroxyl group at C6 and the anomeric position as potential sites for further chemical manipulation.
| Property | Value |
| Chemical Formula | C₂₈H₃₂O₆ |
| Molecular Weight | 464.56 g/mol |
| CAS Number (β-anomer) | 40653-32-5[1] |
| Appearance | Solid or powder[1] |
| Solubility | Soluble in water and organic solvents such as DCM, DMF, and DMSO[1] |
The synthesis of this compound, while not explicitly detailed in a single protocol in the reviewed literature, can be inferred from established methods for the regioselective protection of monosaccharides. The key challenge lies in the selective benzylation of the equatorial C2, axial C3, and axial C4 hydroxyl groups while leaving the primary C6 hydroxyl and the anomeric position accessible. A plausible synthetic route, adapted from protocols for similar protected glucosides, is outlined below.
Experimental Protocol: Synthesis of Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside
This protocol is a hypothetical adaptation based on the synthesis of analogous protected sugars.
Materials:
-
Methyl β-D-galactopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI, catalyst)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl β-D-galactopyranoside in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (3.3 equivalents) portion-wise to the stirred solution. Allow the reaction to stir for 1 hour at 0 °C, or until the evolution of hydrogen gas ceases.
-
Benzylation: Add a catalytic amount of TBAI. Slowly add benzyl bromide (3.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of methanol. Dilute the mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside.
Logical Workflow for Synthesis:
Caption: Synthetic pathway for Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside.
Role as a Glycosyl Acceptor
The primary role of this compound in carbohydrate chemistry is as a glycosyl acceptor. The free hydroxyl group at the C6 position provides a nucleophilic site for the formation of a glycosidic bond with a suitable glycosyl donor. This strategy is fundamental in the assembly of oligosaccharides where a galactose unit is linked through its 6-position.
Experimental Protocol: Glycosylation using Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside as an Acceptor
This is a general protocol for a glycosylation reaction. The specific donor, promoter, and reaction conditions will influence the yield and stereoselectivity.
Materials:
-
Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside (Glycosyl Acceptor)
-
Activated Glycosyl Donor (e.g., a glycosyl trichloroacetimidate or thioglycoside)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Molecular Sieves (4 Å, activated)
-
Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), N-Iodosuccinimide (NIS)/Triflic acid (TfOH))
-
Triethylamine or Pyridine (for quenching)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM. Add activated molecular sieves.
-
Glycosylation: Cool the mixture to the appropriate temperature (e.g., -78 °C to 0 °C). Add the promoter (e.g., TMSOTf, 0.1 equivalents) dropwise. Stir the reaction mixture and monitor its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench by adding triethylamine or pyridine. Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting disaccharide by silica gel column chromatography.
Glycosylation Reaction Workflow:
Caption: General workflow for a glycosylation reaction.
Deprotection of Benzyl Ethers
The final step in the synthesis of the target oligosaccharide often involves the removal of the benzyl protecting groups. Catalytic hydrogenation is the most common and efficient method for this transformation, yielding the deprotected hydroxyl groups.
Experimental Protocol: Catalytic Hydrogenolysis of Benzyl Ethers
Materials:
-
Benzylated oligosaccharide
-
Palladium on carbon (Pd/C, 10%)
-
Solvent system (e.g., Methanol, Ethanol, or a mixture like THF/Methanol)
-
Hydrogen source (H₂ gas balloon or hydrogenator)
Procedure:
-
Reaction Setup: Dissolve the benzylated compound in the chosen solvent system in a round-bottom flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or mass spectrometry.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide. Further purification may be achieved by size-exclusion chromatography or reverse-phase HPLC if necessary[2].
Deprotection Workflow:
Caption: Workflow for the deprotection of benzyl ethers via catalytic hydrogenation.
Application in the Synthesis of Biologically Active Molecules
Protected galactose derivatives, such as this compound, are instrumental in the synthesis of a variety of biologically active glycans. These include tumor-associated carbohydrate antigens (TACAs) and immunomodulatory glycolipids.
Tumor-Associated Carbohydrate Antigens: Many cancer cells display aberrant glycosylation patterns, leading to the expression of TACAs like the Globo H antigen, which is found on the surface of breast, prostate, and lung cancer cells[3]. The synthesis of these complex oligosaccharides is crucial for the development of cancer vaccines and diagnostics. Protected galactose building blocks are essential for constructing the galactose-containing epitopes of these antigens.
Immunomodulatory Glycolipids: α-Galactosylceramides (α-GalCer) and their structural variants are potent immunomodulatory agents that stimulate invariant natural killer T (iNKT) cells[4][5][6]. The synthesis of libraries of α-GalCer analogs with variations in their lipid chains allows for the fine-tuning of the immune response, with potential applications in cancer immunotherapy and the treatment of autoimmune diseases. The galactose headgroup of these glycolipids is a key recognition element, and its synthesis relies on appropriately protected galactose precursors.
Ganglioside Analogs: Gangliosides, such as GM1, are sialic acid-containing glycosphingolipids that play critical roles in the nervous system. The oligosaccharide portion of GM1 is a recognition determinant for cholera toxin and is involved in neuronal function[7][8]. The synthesis of ganglioside mimics and fragments, which can be used to study these interactions and develop therapeutic interventions for neurodegenerative diseases, requires protected galactose building blocks[7].
Signaling Pathways: While this compound is a synthetic building block and not directly involved in cellular signaling, the complex glycans synthesized using this precursor can modulate various signaling pathways. For instance, α-GalCer, upon binding to the CD1d protein on antigen-presenting cells, activates iNKT cells, leading to the secretion of a cascade of cytokines that modulate the immune response[4]. The specific cytokine profile can be influenced by the structure of the α-GalCer analog, highlighting the importance of precise chemical synthesis in developing targeted immunotherapies.
Conclusion
This compound is a cornerstone in the field of synthetic carbohydrate chemistry. Its strategic design allows for the selective formation of glycosidic linkages at the C6 position, enabling the construction of complex and biologically relevant oligosaccharides. From the synthesis of cancer antigens for vaccine development to the creation of immunomodulatory glycolipids, this building block provides chemists with a powerful tool to explore the intricate world of glycobiology and to develop novel therapeutic strategies. The detailed protocols and workflows provided in this guide aim to facilitate its effective use in the research and development endeavors of scientists in both academia and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a pseudo tetrasaccharide mimic of ganglioside GM1 [iris.cnr.it]
- 8. Turning the spotlight on the oligosaccharide chain of GM1 ganglioside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Sentinel: A Technical Guide to Benzyl Protecting Groups in Glycoside Chemistry
For researchers, scientists, and drug development professionals, the strategic manipulation of hydroxyl groups is a cornerstone of successful glycoside synthesis. Among the arsenal of protective groups, the benzyl ether stands out as a robust and versatile sentinel, enabling complex molecular architecture through its unique stability and reliable cleavage. This in-depth guide explores the core principles of benzyl group protection in glycoside chemistry, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance.
The benzyl (Bn) group is one of the most widely used "permanent" protecting groups in carbohydrate chemistry.[1] Its popularity stems from its remarkable stability across a wide range of reaction conditions, including strongly acidic and basic environments, making it an ideal choice for multi-step syntheses.[2][3] This robustness allows for the selective manipulation of other, more labile protecting groups, a concept central to orthogonal protecting group strategy.[4][5][6]
Introduction of the Benzyl Protecting Group: Benzylation
The most common method for the introduction of a benzyl group onto a hydroxyl moiety in a glycoside is the Williamson ether synthesis.[1] This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile, attacking a benzyl halide (typically benzyl bromide or chloride) in an SN2 reaction.[7][8]
A typical benzylation procedure involves the use of sodium hydride (NaH) as the base in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][9] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[3]
For substrates that are sensitive to basic conditions, alternative methods are available, such as the use of benzyl trichloroacetimidate under acidic conditions.[3][10]
Logical Workflow for Benzylation of a Glycoside
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Synthesis of a chlorogenin glycoside library using an orthogonal protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
The Architect's Toolkit: A Technical Guide to Protected Monosaccharides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of synthetic chemistry, the construction of complex carbohydrates presents a formidable challenge. The polyhydroxylated nature of monosaccharides necessitates a strategic approach to differentiate between reactive sites, control stereochemistry, and achieve desired chemical transformations. This technical guide provides an in-depth exploration of the critical role of protected monosaccharides in the synthesis of oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. We will delve into the strategic application of various protecting groups, provide detailed experimental protocols for their use, and present quantitative data to guide the rational design of synthetic pathways.
The Imperative of Protection: Navigating the Complexity of Carbohydrate Synthesis
The synthesis of even a simple disaccharide requires precise control over which hydroxyl groups react to form the glycosidic bond. Without the use of protecting groups, a mixture of products with different linkages and stereochemistries would be inevitable.[1][2] Protecting groups are chemical moieties that temporarily mask a functional group, preventing it from reacting under specific conditions.[1] In carbohydrate chemistry, they are indispensable for:
-
Regioselectivity: Ensuring that glycosidic bonds are formed at the desired hydroxyl position.[3][4]
-
Stereoselectivity: Influencing the stereochemical outcome of glycosylation reactions, leading to the formation of either α- or β-linkages.[5][6]
-
Orthogonality: Employing a set of protecting groups that can be removed under different, specific conditions without affecting each other, a crucial strategy for the synthesis of complex, branched oligosaccharides.[7]
-
Solubility and Crystallinity: Modifying the physical properties of carbohydrate intermediates to improve their handling and purification.[8]
A Chemist's Palette: Common Protecting Groups in Monosaccharide Synthesis
The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The most commonly employed protecting groups in carbohydrate synthesis can be broadly categorized as ethers, esters, and acetals.
Ether Protecting Groups: Robust and Versatile
Ether protecting groups, particularly benzyl and silyl ethers, are widely used for their stability across a broad range of chemical transformations.
-
Benzyl (Bn) Ethers: Benzyl ethers are prized for their robustness under both acidic and basic conditions, making them ideal "permanent" protecting groups that are often removed in the final stages of a synthesis.[9] Their removal is typically achieved through catalytic hydrogenation.
-
Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), offer a spectrum of stabilities that can be fine-tuned based on the steric bulk of the substituents on the silicon atom. This allows for their selective removal under specific conditions, often using fluoride reagents.
Ester Protecting Groups: Influencing Reactivity and Stereochemistry
Ester protecting groups, including acetyl, benzoyl, and levulinoyl esters, are not merely passive masks but can actively participate in reactions to influence stereochemical outcomes.
-
Acetyl (Ac) and Benzoyl (Bz) Groups: These acyl groups are frequently used as "participating groups" at the C-2 position of a glycosyl donor.[6][10] They can form a cyclic intermediate that shields one face of the anomeric carbon, leading to the stereoselective formation of 1,2-trans-glycosidic bonds.[6][10]
-
Levulinoyl (Lev) Ester: The levulinoyl group is an orthogonal protecting group that can be selectively removed under mild conditions using hydrazine, without affecting other ester or ether protecting groups.[11]
Quantitative Insights: The Impact of Protecting Groups on Glycosylation
The choice of protecting group has a profound impact on the yield and stereoselectivity of glycosylation reactions. The following tables summarize quantitative data from various studies, providing a comparative analysis of different protecting group strategies.
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag2CO3 | CH2Cl2 | 85 | 1:9 | N/A |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH2Cl2 | 90 | 9:1 | N/A |
| 2-O-Benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | Cholesterol | AgOTf | Toluene | 78 | 1:15 | N/A |
| 4,6-O-Benzylidene-2,3-di-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et2O | 82 | >20:1 (β) | [5] |
Table 1. Influence of C-2 Protecting Groups on Glycosylation Stereoselectivity.
| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (Bn) | H2, Pd/C | MeOH | RT | 4 | >95 | N/A |
| tert-Butyldimethylsilyl (TBS) | TBAF | THF | RT | 1 | >95 | N/A |
| Acetyl (Ac) | NaOMe | MeOH | RT | 0.5 | >95 | N/A |
| Benzoyl (Bz) | NaOMe | MeOH | RT | 1 | >95 | N/A |
| Levulinoyl (Lev) | Hydrazine acetate | CH2Cl2/MeOH | RT | 0.5 | >90 | [11] |
Table 2. Common Protecting Groups and Their Deprotection Conditions.
Experimental Protocols: A Practical Guide to Monosaccharide Protection and Deprotection
The following section provides detailed methodologies for the introduction and removal of key protecting groups.
Protocol 1: Per-O-Benzylation of Methyl α-D-Glucopyranoside
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (5.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (5.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture to 0 °C and quench with methanol.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the per-O-benzylated product.
Protocol 2: Selective Silylation of the Primary Hydroxyl Group of a Monosaccharide
Materials:
-
Monosaccharide (e.g., Methyl α-D-glucopyranoside)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the monosaccharide (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDPSCl (1.1 eq) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the 6-O-TBDPS protected monosaccharide.
Protocol 3: Acetylation of Monosaccharide Hydroxyl Groups
Materials:
-
Monosaccharide
-
Acetic anhydride
-
Pyridine
Procedure:
-
Dissolve the monosaccharide (1.0 eq) in pyridine.
-
Add acetic anhydride (excess, typically 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the per-O-acetylated product.
Protocol 4: Selective Deprotection of a Levulinoyl Ester
Materials:
-
Levulinoyl-protected carbohydrate
-
Hydrazine acetate
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the levulinoyl-protected carbohydrate (1.0 eq) in a 3:2 mixture of DCM and methanol.
-
Add hydrazine acetate (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[11]
Visualizing Complexity: Signaling Pathways and Synthetic Workflows
The synthesis of biologically active glycans is often driven by the desire to understand their roles in cellular signaling. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involving a specific glycan and a representative experimental workflow for its synthesis.
Signaling Pathway: Selectin-Sialyl Lewis X Mediated Cell Adhesion
Caption: Selectin-sialyl Lewis X signaling pathway mediating leukocyte adhesion.
Experimental Workflow: Synthesis of the Tumor-Associated Antigen Globo H
Caption: Convergent synthetic workflow for the tumor-associated antigen Globo H.[12][13][14]
The Future of Carbohydrate Synthesis: Automation and Enzymatic Approaches
While the strategic use of protecting groups has enabled the synthesis of remarkably complex carbohydrates, the process remains labor-intensive. The future of the field lies in the development of automated synthesis platforms and the increasing use of enzymatic methods.[11][15][16] Automated synthesizers, guided by sophisticated software, can perform sequential protection, deprotection, and glycosylation steps with high efficiency.[17] Enzymatic synthesis, using glycosyltransferases, offers the advantage of perfect regio- and stereoselectivity without the need for protecting groups, though the availability and stability of the required enzymes can be a limitation.[2][18] The synergy between chemical and enzymatic approaches will undoubtedly accelerate the synthesis of complex glycans and our understanding of their profound biological roles.
References
- 1. Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides: 2000-Present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Chemical Synthesis of the Tumor-Associated Globo H Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and immunological evaluation of N-acyl modified Globo H derivatives as anticancer vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Component One-pot Synthesis of the Tumor-Associated Carbohydrate Antigen Globo-H Based on Pre-activation of Thioglycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Dawn of a Sweet Science: An In-depth Technical Guide to the Discovery and History of Galactopyranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fascinating history and discovery of galactopyranoside derivatives, tracing their journey from foundational chemical curiosities to pivotal roles in modern drug discovery and glycobiology. We will explore the seminal discoveries that laid the groundwork for our understanding of these molecules, detail key experimental methodologies for their synthesis, and illuminate their involvement in critical cellular signaling pathways.
A Legacy of Discovery: From Fischer's Foundations to Modern Innovations
The story of galactopyranoside derivatives is inextricably linked with the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine syntheses.[1] In the late 19th and early 20th centuries, Fischer's systematic investigation into the structure and synthesis of carbohydrates laid the essential groundwork for the entire field of glycochemistry.
A cornerstone of his research was the Fischer glycosylation method, developed between 1893 and 1895, which involves the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst to form a glycoside. This reaction, often performed with the carbohydrate dissolved in the alcohol, is an equilibrium process that can yield a mixture of anomers and ring isomers.[2] While shorter reaction times tend to produce furanose forms, longer durations favor the more thermodynamically stable pyranose forms, typically the alpha anomer due to the anomeric effect.
Another critical tool in Fischer's arsenal was his use of phenylhydrazine to form highly crystalline osazones from sugars. This reaction was instrumental in elucidating the stereochemistry of various monosaccharides, including galactose, by allowing for their purification and characterization at a time when isolating pure sugars was a significant challenge.
Building upon Fischer's work, the Koenigs-Knorr reaction emerged as a powerful and widely used method for glycoside synthesis.[3][4] This substitution reaction utilizes a glycosyl halide (donor) and an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate, to form a glycosidic bond.[3][4] A key advantage of this method is its stereoselectivity, often yielding the β-anomer, particularly when a participating neighboring group is present at the C2 position of the glycosyl donor.[3][4]
Over the decades, the synthesis of galactopyranoside derivatives has evolved significantly, with the development of chemo-enzymatic methods and the creation of diverse compound libraries for high-throughput screening. These modern approaches have enabled the synthesis of a vast array of derivatives, including esters, thio-derivatives, and N-acyl compounds, each with unique biological properties and therapeutic potential.[5][6] For instance, libraries of aromatic beta-galactosides have been synthesized to identify selective and efficient inhibitors of galectins, a family of proteins implicated in cancer and inflammation.
Key Synthetic Methodologies: Experimental Protocols
The synthesis of galactopyranoside derivatives relies on a toolkit of classical and modern chemical reactions. Below are detailed methodologies for some of the most important synthetic transformations.
Fischer Glycosylation
The Fischer glycosylation is a classic method for the preparation of simple alkyl glycosides.
General Procedure:
-
A solution or suspension of the unprotected galactose is prepared in the desired alcohol, which also serves as the solvent.
-
A strong acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.
-
The reaction is heated to reflux and monitored for the formation of the glycoside.
-
Upon completion, the reaction is cooled, and the acid catalyst is neutralized.
-
The solvent is removed under reduced pressure, and the resulting residue is purified, typically by column chromatography, to isolate the desired galactopyranoside.
Koenigs-Knorr Glycosylation
This method is a versatile tool for the stereoselective formation of glycosidic bonds.
General Procedure:
-
The glycosyl donor, a per-O-acetylated galactopyranosyl bromide, is prepared by treating penta-O-acetyl-β-D-galactopyranose with a solution of hydrogen bromide in acetic acid.
-
The glycosyl donor and the alcohol acceptor are dissolved in a suitable aprotic solvent, such as dichloromethane or toluene.
-
A promoter, such as silver(I) carbonate or cadmium carbonate, is added to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the insoluble silver salts.
-
The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The acetyl protecting groups are removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol to yield the final galactopyranoside.
Synthesis of Galactopyranoside Esters
The esterification of galactopyranosides can be achieved through various methods, often targeting specific hydroxyl groups.
Direct Acylation for 6-O-Acyl Derivatives:
-
Methyl β-D-galactopyranoside is suspended in a dry solvent such as N,N-dimethylformamide (DMF) containing triethylamine.[5]
-
The mixture is cooled in an ice bath.[5]
-
The desired acyl chloride (e.g., myristoyl chloride) is added dropwise to the stirred suspension.[5]
-
The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.[5]
-
The reaction mixture is then processed and purified to yield the 6-O-acyl galactopyranoside ester.[5]
Further Acylation to 2,3,4-tri-O-Acyl Derivatives:
-
The 6-O-acyl galactopyranoside is dissolved in a mixture of pyridine and an acylating agent (e.g., acetic anhydride, hexanoyl chloride).
-
A catalytic amount of 4-dimethylaminopyridine (DMAP) may be added.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched, and the product is extracted and purified by column chromatography.[6]
Synthesis of Thiogalactosides
Thiogalactosides are valuable tools in molecular biology, with Isopropyl β-D-1-thiogalactopyranoside (IPTG) being a prominent example.
A Method for IPTG Synthesis:
-
Step 1: Formation of S-tetraacetylgalactose isothiourea fluoride salt. Pentaacetylgalactose is dissolved in dichloromethane, and thiourea is added. Boron trifluoride etherate is then added, and the mixture is stirred at room temperature. The resulting white precipitate is filtered and recrystallized.[7]
-
Step 2: Synthesis of Isopropyl-β-D-thioacetylgalactoside. The isothiourea salt from the previous step is reacted with a reducing agent and then with isopropyl bromide.
-
Step 3: Deacetylation. The acetyl groups are removed using a base, such as sodium methoxide in methanol, to yield the final product, IPTG.[8]
Galactopyranoside Derivatives in Cellular Signaling
Galactopyranoside derivatives play crucial roles in a multitude of biological processes, primarily through their interactions with a family of β-galactoside-binding proteins known as galectins .[9] These interactions can modulate cell-cell and cell-matrix interactions, influencing processes such as cell adhesion, migration, proliferation, and apoptosis.[9]
The Galectin-1 Signaling Pathway and Apoptosis
Galectin-1 is a key regulator of immune responses, in part through its ability to induce apoptosis in activated T-cells.[6][10] The binding of galectin-1 to specific glycoproteins on the T-cell surface, such as CD45 and CD7, initiates a signaling cascade that culminates in programmed cell death.[3]
Caption: Galectin-1 induced T-cell apoptosis pathway.
This signaling cascade involves the activation of protein tyrosine kinases like p56lck and ZAP70, leading to the activation of downstream caspases, which are the executioners of apoptosis.[6][11]
The Multifaceted Role of Galectin-3 in Cellular Regulation
Galectin-3 is another well-studied member of the galectin family with diverse functions in both intracellular and extracellular compartments. It plays a significant role in inflammation, cell growth, and cancer progression.[12] Extracellularly, galectin-3 can cross-link cell surface glycoproteins, forming lattices that modulate receptor signaling.[13] Intracellularly, it can influence signaling pathways such as the Wnt/β-catenin and JAK-STAT pathways.[7][14]
Caption: Overview of Galectin-3 signaling pathways.
The interaction of galectin-3 with β-catenin and its role in the JAK-STAT pathway highlight its importance as a central regulator of cellular processes with implications for various diseases, including cancer and metabolic disorders.[7][14][15][16]
Quantitative Data on Galactopyranoside Derivative Interactions
The biological activity of galactopyranoside derivatives is often quantified by their binding affinities to target proteins or their ability to inhibit specific biological processes. The following table summarizes some of the reported quantitative data for various galactopyranoside derivatives.
| Derivative | Target | Assay | Value | Reference |
| Phenyl thio-β-D-galactopyranoside derivatives | Galectin-7 | Fluorescence Polarisation | Kd as low as 140 µM | |
| Methyl β-D-galactopyranoside | Galectin-7 | Fluorescence Polarisation | Kd = 4.8 mM | |
| Methyl β-D-galactopyranoside esters | SARS-CoV-2 main protease | In vitro antimicrobial testing | MIC values ranging from 0.352 to 0.703 mg/ml | [5] |
| 5-amino-5-deoxy-D-galactopyranose | α- and β-D-galactosidases | Enzyme inhibition | Ki values from 0.0007 to 8.2 µM |
Conclusion
From the foundational discoveries of Emil Fischer to the intricate details of their roles in cellular signaling, the study of galactopyranoside derivatives has blossomed into a vibrant and impactful field of research. The synthetic methodologies developed over the past century have provided researchers with a powerful arsenal to create novel derivatives with tailored biological activities. As our understanding of the "sugar code" of life deepens, so too will the opportunities to leverage the unique properties of galactopyranoside derivatives for the development of new therapeutics to combat a wide range of diseases. This guide has provided a comprehensive overview of the core principles and historical context that underpin this exciting area of science, offering a valuable resource for researchers and drug development professionals alike.
References
- 1. mdpi.com [mdpi.com]
- 2. Materials that harness and modulate the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin-3 exerts cytokine-like regulatory actions through the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Galectin-3 - Wikipedia [en.wikipedia.org]
- 13. Galectin-3 and the Glyco-Inflammatory Axis: A Missing Link to Residual Cardiovascular Risk in Coronary Artery Disease [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Intracellular galectin interactions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside from D-galactose
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a crucial and versatile building block in synthetic carbohydrate chemistry.[1] Its selectively protected structure, with a free primary hydroxyl group at the C-6 position and a methyl glycoside at the anomeric center, makes it an ideal glycosyl acceptor for the synthesis of complex oligosaccharides, glycoconjugates, and other galactose-containing molecules of biological or therapeutic interest. This document provides a detailed, step-by-step protocol for the synthesis of this compound starting from commercially available D-galactose. The synthetic strategy involves four main stages: Fischer glycosidation, selective protection of the C-6 primary alcohol, benzylation of the remaining secondary alcohols, and final deprotection.
Overall Synthetic Pathway:
The synthesis of this compound from D-galactose is achieved through a four-step sequence as illustrated below. This strategy ensures high regioselectivity and provides good overall yield.
Caption: Four-step synthetic route to the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl α-D-galactopyranoside (Fischer Glycosidation)
This procedure outlines the formation of the methyl glycoside from D-galactose using an acid catalyst in methanol. The Fischer glycosidation is an equilibrium process that, under thermodynamic control (longer reaction times), favors the formation of the more stable α-anomer for galactose.[2]
Methodology:
-
Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of a strong acid. An acidic resin like Amberlite IR-120 (H⁺ form) is preferred as it simplifies the workup procedure by allowing for easy removal by filtration.[3]
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting D-galactose is fully consumed (typically 18-24 hours).
-
Cool the reaction mixture to room temperature. If using an acid resin, filter it off and wash thoroughly with methanol. If a soluble acid was used, neutralize the mixture by adding a base (e.g., sodium carbonate or pyridine) until the pH is neutral.
-
Concentrate the filtrate under reduced pressure to obtain a thick syrup.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol or ethanol/diethyl ether) to yield pure Methyl α-D-galactopyranoside as a white crystalline solid.
| Parameter | Value |
| Reagent | Amount |
| D-Galactose | 20.0 g (111 mmol) |
| Anhydrous Methanol | 200 mL |
| Amberlite IR-120 (H⁺) | ~5 g |
| Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 18-24 h |
| Outcome | |
| Typical Yield | 80-90% |
| Product | Methyl α-D-galactopyranoside |
| Appearance | White crystalline solid |
Step 2: Synthesis of Methyl 6-O-trityl-α-D-galactopyranoside (Selective Protection)
This step involves the regioselective protection of the primary hydroxyl group at the C-6 position using trityl chloride. The steric bulk of the trityl group favors reaction at the less hindered primary alcohol.
Methodology:
-
Dissolve Methyl α-D-galactopyranoside in anhydrous pyridine in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride in portions over 30 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of water.
-
Pour the mixture into ice-cold water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
| Parameter | Value |
| Reagent | Amount |
| Methyl α-D-galactopyranoside | 10.0 g (51.5 mmol) |
| Anhydrous Pyridine | 100 mL |
| Trityl Chloride (TrCl) | 15.8 g (56.7 mmol, 1.1 eq) |
| Conditions | |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-16 h |
| Outcome | |
| Typical Yield | 85-95% |
| Product | Methyl 6-O-trityl-α-D-galactopyranoside |
| Appearance | White foam or solid |
Step 3: Synthesis of Methyl 2,3,4-Tri-O-benzyl-6-O-trityl-α-D-galactopyranoside (Benzylation)
This protocol describes the benzylation of the remaining free hydroxyl groups (C-2, C-3, C-4) via the Williamson ether synthesis.[4] Sodium hydride is used as a strong base to deprotonate the alcohols, which then react with benzyl bromide.
Methodology:
-
Dissolve the 6-O-trityl protected galactoside in anhydrous N,N-dimethylformamide (DMF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 1 hour to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add benzyl bromide (BnBr) dropwise via a syringe, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol to destroy excess NaH.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the per-protected product.
| Parameter | Value |
| Reagent | Amount |
| Methyl 6-O-trityl-α-D-galactopyranoside | 10.0 g (22.9 mmol) |
| Anhydrous DMF | 150 mL |
| Sodium Hydride (60% in oil) | 3.66 g (91.6 mmol, 4.0 eq) |
| Benzyl Bromide (BnBr) | 10.9 mL (91.6 mmol, 4.0 eq) |
| Conditions | |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12-24 h |
| Outcome | |
| Typical Yield | 80-90% |
| Product | Methyl 2,3,4-Tri-O-benzyl-6-O-trityl-α-D-galactopyranoside |
| Appearance | Colorless oil or white solid |
Step 4: Synthesis of Methyl 2,3,4-Tri-O-benzyl-α-D-galactopyranoside (Deprotection)
The final step is the selective removal of the acid-labile trityl group from the C-6 position to unveil the primary hydroxyl group and yield the target molecule.
Methodology:
-
Dissolve the tritylated and benzylated intermediate in a mixture of dichloromethane (DCM) and methanol.
-
Add a catalytic amount of a strong protic acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).
-
Stir the reaction at room temperature and monitor its progress carefully by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, neutralize the reaction by adding a base (e.g., triethylamine or solid sodium bicarbonate).
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the final Methyl 2,3,4-Tri-O-benzyl-α-D-galactopyranoside.
| Parameter | Value |
| Reagent | Amount |
| Methyl 2,3,4-Tri-O-benzyl-6-O-trityl-α-D-galactopyranoside | 10.0 g (14.1 mmol) |
| Dichloromethane (DCM) | 100 mL |
| Methanol (MeOH) | 20 mL |
| p-Toluenesulfonic acid (p-TsOH)·H₂O | 268 mg (1.41 mmol, 0.1 eq) |
| Conditions | |
| Temperature | Room Temp. |
| Reaction Time | 1-4 h |
| Outcome | |
| Typical Yield | 90-98% |
| Product | Methyl 2,3,4-Tri-O-benzyl-α-D-galactopyranoside |
| Appearance | Colorless oil or white solid |
General Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step, from reaction setup to final product characterization.
Caption: General workflow for synthesis, purification, and analysis.
References
Application Notes and Protocols for the Use of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a valuable building block in synthetic carbohydrate chemistry. Its structure features benzyl ether protecting groups at the C-2, C-3, and C-4 positions, which are stable under a wide range of reaction conditions, and a free primary hydroxyl group at the C-6 position.[1] This arrangement makes it an excellent glycosyl acceptor for the regioselective formation of (1→6)-glycosidic linkages, which are common motifs in biologically significant oligosaccharides and glycoconjugates. The methyl group at the anomeric position provides a stable protecting group that can be retained or removed in later synthetic steps. This document provides detailed application notes and a specific experimental protocol for the use of this compound in a glycosylation reaction to synthesize a disaccharide.
Application Notes
Role as a Glycosyl Acceptor: The primary application of this compound in oligosaccharide synthesis is as a glycosyl acceptor. The nucleophilicity of the free C-6 hydroxyl group allows for the formation of a new glycosidic bond with an activated glycosyl donor.
Protecting Group Strategy: The three benzyl ether groups are considered "non-participating" protecting groups. This means they do not directly influence the stereochemical outcome of the glycosylation reaction through neighboring group participation.[2] This property is particularly useful when the formation of a specific anomer (α or β) is desired and can be controlled by other factors such as the choice of glycosyl donor, promoter, and solvent. Benzyl ethers are advantageous due to their stability in both acidic and basic conditions and can be removed under mild, neutral conditions via catalytic hydrogenation.[3]
"Armed-Disarmed" Principle: In the context of the armed-disarmed strategy for oligosaccharide synthesis, a glycosyl acceptor like this compound can be considered "disarmed" at its anomeric position due to the stable methyl glycoside. This allows for the selective activation of a more reactive "armed" glycosyl donor in its presence, preventing self-coupling of the acceptor.[4]
Stereochemical Control: The stereoselectivity of the glycosylation reaction (the formation of an α or β linkage) when using this acceptor is primarily dictated by the glycosyl donor's protecting groups, the promoter system, and the solvent. For instance, the use of nitrile solvents like acetonitrile can favor the formation of β-glycosides through the formation of a transient β-nitrilium ion intermediate.
Experimental Protocols
Synthesis of Methyl 6-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-2,3,4-tri-O-benzyl-α-D-galactopyranoside
This protocol details the glycosylation of this compound with an activated glucosyl donor to form a (1→6)-linked disaccharide.
Reaction Scheme:
References
- 1. Synthesis of the disaccharide 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose using immobilized beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of methyl glycosides of beta-(1----6)-linked D-galactobiose, galactotriose, and galactotetraose having a 3-deoxy-3-fluoro-beta-D-galactopyranoside end-residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. METHYL-2,3,4,6-TETRA-O-BENZYL-D-GALACTOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
Application of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in Glycoconjugate Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a key partially protected monosaccharide derivative that serves as a versatile building block in the synthesis of complex glycoconjugates. The benzyl ether protecting groups at the C-2, C-3, and C-4 positions offer stability under a wide range of reaction conditions, allowing for selective chemical manipulations at the anomeric (C-1) and primary (C-6) hydroxyl groups. This strategic protection is fundamental to the controlled, stepwise assembly of oligosaccharides and the conjugation of galactose moieties to various aglycones, including peptides, lipids, and other small molecules, to generate compounds with significant biological and therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of glycoconjugates. It outlines the conversion of this precursor into a reactive glycosyl donor and its subsequent use in glycosylation reactions. Furthermore, it provides an overview of the biological significance of galactose-containing glycoconjugates by illustrating their roles in key metabolic and biosynthetic pathways.
Core Concepts in Glycosylation
The synthesis of glycoconjugates hinges on the formation of a glycosidic bond between a glycosyl donor (an activated sugar) and a glycosyl acceptor (a molecule with a free hydroxyl group). The benzyl groups in this compound are considered "non-participating" groups, meaning they do not directly influence the stereochemical outcome of the glycosylation at the anomeric center through neighboring group participation. This makes the choice of reaction conditions, including the solvent and the nature of the activating agent, critical in controlling the stereoselectivity (α or β) of the newly formed glycosidic linkage.
Experimental Protocols
The preparation of a glycoconjugate from this compound typically involves a two-step sequence:
-
Preparation of the Glycosyl Donor: The anomeric methyl glycoside is first hydrolyzed to the corresponding hemiacetal, which is then converted into a more reactive species with a good leaving group at the anomeric position (e.g., a trichloroacetimidate).
-
Glycosylation Reaction: The activated glycosyl donor is then coupled with a suitable glycosyl acceptor in the presence of a promoter, typically a Lewis acid.
Protocol 1: Preparation of 2,3,4-Tri-O-benzyl-D-galactopyranosyl Trichloroacetimidate (Glycosyl Donor)
This protocol describes the conversion of this compound to a reactive glycosyl donor.
Step A: Hydrolysis of this compound
-
Materials:
-
This compound
-
Acetic acid
-
Sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in a mixture of acetic acid and water.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3,4-Tri-O-benzyl-D-galactopyranose as a hemiacetal.
-
Step B: Formation of the Trichloroacetimidate Donor
-
Materials:
-
2,3,4-Tri-O-benzyl-D-galactopyranose (from Step A)
-
Anhydrous dichloromethane (DCM)
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the hemiacetal from Step A in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of DBU dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate donor.
-
Protocol 2: General Glycosylation with the Trichloroacetimidate Donor
This protocol outlines a general procedure for the coupling of the prepared galactosyl donor with a generic alcohol acceptor.
-
Materials:
-
2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq) under an inert atmosphere.
-
Add anhydrous DCM via syringe and stir the suspension.
-
Cool the mixture to a low temperature (e.g., -40 °C).
-
Add a catalytic amount of TMSOTf dropwise.
-
Stir the reaction at low temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to yield the desired glycoconjugate.
-
Quantitative Data
The yield and stereoselectivity of glycosylation reactions are highly dependent on the specific donor, acceptor, and reaction conditions. The following table provides illustrative data for typical glycosylation reactions using protected galactose donors with various acceptors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methanol | TMSOTf | DCM | -40 | 2 | 85 | 1:5 |
| 2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate | Isopropanol | TMSOTf | DCM | -20 | 4 | 78 | 1:3 |
| 2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate | N-Boc-Ser-OMe | TMSOTf | DCM | -40 | 3 | 82 | 1:4 |
| 2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate | Cholesterol | BF₃·OEt₂ | DCM | 0 | 6 | 75 | 1:2 |
Note: The data in this table are representative and actual results may vary.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for glycoconjugate synthesis.
Leloir Pathway of Galactose Metabolism
Galactose, once incorporated into a cell, is metabolized through the Leloir pathway to produce UDP-galactose, the activated sugar nucleotide required for its use in glycosylation reactions.
Caption: The Leloir Pathway for galactose metabolism.
Involvement of UDP-Galactose in Glycan Biosynthesis
UDP-galactose is a crucial precursor for the biosynthesis of both N-linked and O-linked glycans, which are essential components of many proteins and lipids.
Application Notes and Protocols for the NMR Characterization of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside. This protected monosaccharide is a valuable building block in the synthesis of complex carbohydrates and glycoconjugates. Accurate structural elucidation is paramount for its use in drug development and chemical biology. These notes cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data analysis. Predicted spectral data is presented in tabular format to facilitate interpretation.
Introduction
This compound (C₂₈H₃₂O₆, Molar Mass: 464.55 g/mol ) is a synthetic derivative of D-galactose where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl groups. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at the remaining free hydroxyl groups. NMR spectroscopy is the most powerful tool for the unambiguous structural verification of such molecules, providing detailed information about the connectivity of atoms and the stereochemistry of the pyranose ring. This document outlines the standard procedures for acquiring and interpreting the NMR data for this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift values for similar benzylated glycosides and are intended as a guide for spectral assignment. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.85 - 4.95 | d | ~3.5 |
| H-2 | 3.95 - 4.05 | dd | ~3.5, 10.0 |
| H-3 | 3.85 - 3.95 | dd | ~10.0, 3.0 |
| H-4 | 4.05 - 4.15 | d | ~3.0 |
| H-5 | 3.75 - 3.85 | m | - |
| H-6a, H-6b | 3.65 - 3.75 | m | - |
| OCH₃ | 3.35 - 3.45 | s | - |
| CH₂Ph | 4.50 - 5.00 | m | - |
| Ar-H | 7.20 - 7.40 | m | - |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 98.0 - 99.0 |
| C-2 | 79.0 - 80.0 |
| C-3 | 78.0 - 79.0 |
| C-4 | 75.0 - 76.0 |
| C-5 | 71.0 - 72.0 |
| C-6 | 69.0 - 70.0 |
| OCH₃ | 55.0 - 56.0 |
| CH₂Ph | 72.0 - 75.0 |
| Ar-C | 127.0 - 129.0 |
| Ar-C (ipso) | 138.0 - 139.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this type of compound and its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm can be used for spectral referencing.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
NMR Data Acquisition
NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. General parameters for common experiments are provided below. These may need to be optimized for the specific instrument used.
a. ¹H NMR Spectroscopy
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
b. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Temperature: 298 K
c. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton scalar couplings, which helps in assigning protons on the pyranose ring.
-
Pulse Program: Standard COSY (cosygp or similar)
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
d. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded protons and carbons.
-
Pulse Program: Standard HSQC (hsqcedetgp or similar)
-
Spectral Width (F2, ¹H): 10-12 ppm
-
Spectral Width (F1, ¹³C): 100-120 ppm (centered on the aliphatic region)
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Pulse Program: Standard HMBC (hmbcgpnd or similar)
-
Spectral Width (F2, ¹H): 10-12 ppm
-
Spectral Width (F1, ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the coupling patterns in the ¹H spectrum to determine the J-couplings between adjacent protons.
-
Use the COSY spectrum to trace the connectivity of the pyranose ring protons, starting from the anomeric proton (H-1).
-
Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.
-
Use the HMBC spectrum to confirm assignments and to identify correlations between protons and carbons that are two or three bonds apart (e.g., from the anomeric proton H-1 to the anomeric carbon C-1 and to C-2 and C-5, and from the methyl protons to the OCH₃ carbon and C-1).
Visualizations
Caption: Molecular Structure of the Target Analyte.
Caption: Workflow for NMR Characterization.
Conclusion
The protocols and predicted data provided in these application notes serve as a comprehensive guide for the NMR characterization of this compound. By following these procedures, researchers can confidently verify the structure and purity of this important carbohydrate building block, ensuring its suitability for subsequent applications in research and development. The combination of one-dimensional and two-dimensional NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, which is essential for quality control and for understanding the reactivity of the molecule in further synthetic steps.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Benzylated Galactosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural characterization of carbohydrates is a cornerstone of glycobiology and is critical in the development of carbohydrate-based therapeutics and diagnostics. Benzylation, the chemical attachment of a benzyl group to the hydroxyl moieties of galactosides, is a powerful derivatization technique that significantly enhances their analysis by mass spectrometry (MS). This modification increases the hydrophobicity and stability of the carbohydrate, leading to improved ionization efficiency and more informative fragmentation patterns for detailed structural elucidation.
These application notes provide a comprehensive overview and detailed protocols for the analysis of benzylated galactosides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).
Advantages of Benzylation for Mass Spectrometry Analysis
Benzylation of galactosides offers several key advantages for their analysis by mass spectrometry:
-
Increased Ionization Efficiency: The introduction of nonpolar benzyl groups increases the hydrophobicity of the otherwise polar carbohydrate, leading to enhanced desorption and ionization, particularly in ESI-MS.
-
Enhanced Stability: Benzyl ethers are more stable than free hydroxyl groups, which minimizes in-source fragmentation and results in cleaner mass spectra with prominent molecular ion peaks.
-
Predictable Fragmentation: The presence of benzyl groups directs fragmentation pathways during tandem mass spectrometry (MS/MS), yielding structurally informative ions that facilitate sequencing and linkage analysis.
Quantitative Data Presentation
The following tables summarize the theoretical monoisotopic masses of sodiated ions ([M+Na]+) for perbenzylated galactose and lactose, along with their expected major fragment ions observed in MS/MS analysis. These fragments primarily arise from glycosidic bond cleavages (B, C, Y, and Z ions according to the Domon and Costello nomenclature) and cross-ring cleavages (A and X ions).
Table 1: Theoretical m/z Values for Perbenzylated Galactose ([M+Na]⁺)
| Ion Type | Description | Theoretical m/z |
| [M+Na]⁺ | Perbenzylated Galactose (C₅₁H₅₀O₆) | 793.3454 |
| Y₁ | Loss of a benzyl group | 703.2977 |
| B₁ | Benzylated oxonium ion | 181.0861 |
| ¹⁵X₀ | Cross-ring fragment | 615.2511 |
| ⁰²A₂ | Cross-ring fragment | 289.1228 |
Table 2: Theoretical m/z Values for Perbenzylated Lactose ([M+Na]⁺)
| Ion Type | Description | Theoretical m/z |
| [M+Na]⁺ | Perbenzylated Lactose (C₈₆H₈₄O₁₁) | 1329.5837 |
| Y₁ | Perbenzylated glucose | 823.3611 |
| B₄ | Perbenzylated galactose oxonium ion | 507.2222 |
| C₄ | Perbenzylated galactose | 524.2488 |
| Z₃ | Loss of perbenzylated galactose | 805.3505 |
Experimental Protocols
Protocol 1: Perbenzylation of Galactosides
This protocol describes a general method for the perbenzylation of galactose-containing oligosaccharides.
Materials:
-
Galactoside sample (e.g., lactose, 10 mg)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Methanol
-
Dichloromethane (DCM)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridge
Procedure:
-
Dissolve the galactoside sample in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride in small portions with stirring.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Dilute the mixture with dichloromethane and wash with water three times.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the perbenzylated product using a C18 SPE cartridge. Elute with a gradient of acetonitrile in water.
-
Dry the purified sample and store it at -20°C until MS analysis.
Protocol 2: MALDI-TOF MS Analysis of Benzylated Galactosides
This protocol is suitable for the rapid screening and molecular weight determination of benzylated galactosides.
Materials:
-
Perbenzylated galactoside sample
-
MALDI matrix: 2,5-dihydroxybenzoic acid (DHB) solution (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
Calibration standards appropriate for the mass range
Procedure:
-
Sample Preparation: Dissolve the dried benzylated galactoside in a suitable solvent (e.g., 50% acetonitrile) to a final concentration of approximately 1 pmol/µL.
-
Sample-Matrix Co-crystallization: On the MALDI target plate, mix 1 µL of the sample solution with 1 µL of the DHB matrix solution.
-
Crystallization: Allow the mixture to air-dry at room temperature to form a crystalline matrix.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. Calibrate the instrument using known standards. Acquire spectra over an appropriate m/z range.
Protocol 3: ESI-LC-MS Analysis of Benzylated Galactosides
This protocol is ideal for the analysis of complex mixtures of benzylated galactosides, providing separation and detailed structural information through tandem MS.
Materials:
-
Perbenzylated galactoside sample
-
Solvent A: 0.1% formic acid in water (HPLC grade)
-
Solvent B: 0.1% formic acid in acetonitrile (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation: Reconstitute the dried benzylated galactoside sample in 50% acetonitrile/0.1% formic acid to a concentration of 1-10 pmol/µL.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute using a gradient of Solvent B into Solvent A. A typical gradient might be:
-
0-5 min: 20-50% B
-
5-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
The flow rate is typically 0.2-0.4 mL/min.
-
-
MS Data Acquisition:
-
The eluent is directly introduced into the ESI source.
-
Acquire mass spectra in positive ion mode.
-
Perform tandem MS (MS/MS) on the protonated molecular ions ([M+H]⁺) or sodiated adducts ([M+Na]⁺) to obtain fragmentation data for structural analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of benzylated galactosides.
Signaling Pathway and Fragmentation Logic
While benzylated galactosides are primarily synthetic derivatives for analytical purposes and not directly involved in cellular signaling pathways, the fragmentation patterns observed in tandem mass spectrometry provide a logical pathway for structural elucidation. The following diagram illustrates the general fragmentation logic for a benzylated disaccharide.
Application Note: Purification of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug development and glycobiology. The purity of this building block is paramount for the success of subsequent glycosylation reactions. Column chromatography on silica gel is a standard and effective method for the purification of this and similar protected monosaccharides. This application note provides a detailed protocol for the purification of this compound, separating it from potential byproducts of the benzylation reaction, such as the fully benzylated Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside and other isomeric or under-benzylated species. The protocol is based on established methods for the purification of analogous benzylated glycosides.
Data Presentation
The efficiency of a column chromatography purification can be evaluated based on several parameters. The following table summarizes typical data for the purification of a crude mixture containing this compound. These values are based on purifications of structurally related benzylated glycosides and serve as a benchmark for the expected outcome.[1]
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard grade for flash column chromatography.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient from low to higher polarity is effective. |
| TLC Analysis | ||
| Eluent for TLC | 7:3 Hexane/Ethyl Acetate (v/v) | Provides good separation of components. |
| Rf Value (Target Compound) | ~0.45 | Based on the analogous Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.[1] |
| Rf Value (Tetra-O-benzyl byproduct) | >0.5 | The less polar, fully protected sugar will have a higher Rf. |
| Column Loading | 1:30 to 1:50 (Crude:Silica, w/w) | A higher ratio is used for more difficult separations. |
| Typical Recovery | >85% | Dependent on the purity of the crude mixture. |
| Final Purity | >95% (by NMR/HPLC) | Achievable with careful fraction collection. |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound using column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
TLC plates (Silica gel 60 F254)
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Compressed air or nitrogen for flash chromatography (optional)
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., 5% sulfuric acid in methanol)
-
Glassware (beakers, flasks, etc.)
-
Sand (acid-washed)
Experimental Workflow Diagram
References
Application Notes and Protocols: Deprotection of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of benzyl protecting groups from carbohydrates is a pivotal step in the synthesis of complex glycans, glycoconjugates, and various carbohydrate-based therapeutics. Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside is a common intermediate where the hydroxyl groups at positions 2, 3, and 4 are protected as benzyl ethers. This protection strategy allows for selective modifications at other positions of the sugar ring. The subsequent deprotection, or debenzylation, is crucial to reveal the free hydroxyl groups for further functionalization or to yield the final target molecule.
The most prevalent and effective method for the cleavage of benzyl ethers in carbohydrate chemistry is catalytic hydrogenation.[1][2][3] This technique offers high efficiency, clean reaction profiles, and mild conditions that preserve most other functional groups.[1][4] This document provides detailed protocols for the deprotection of this compound using two primary catalytic hydrogenation approaches: direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation.
Data Presentation
The following tables summarize quantitative data for common catalytic hydrogenation methods used for the debenzylation of protected sugars. These conditions are applicable to this compound and related structures.
Table 1: Direct Catalytic Hydrogenation Conditions
| Catalyst | Catalyst Loading | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 10% Pd/C | 10 mol% | H₂ (balloon) | Ethanol | Room Temperature | Overnight | ~100 | [1][5] |
| 20% Pd(OH)₂/C (Pearlman's catalyst) | 0.5 eq | H₂ | Acetic Acid | Room Temperature | Overnight | High | [4][5] |
| Raney Nickel (Ra-Ni) | Not specified | H₂ | Ethanol | Not specified | Not specified | Not specified | [5] |
Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions
| Catalyst | Catalyst Loading | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | 10 wt% | Triethylsilane | Methanol | Room Temperature | 1-3 | 87-95 | [5][6] |
| 10% Pd/C | High | Formic Acid | Not specified | Not specified | Not specified | High | [7] |
| 10% Pd/C | Not specified | 2-Propanol | Not specified | Not specified | Not specified | High | [8] |
Experimental Protocols
Protocol 1: Debenzylation via Direct Catalytic Hydrogenation
This protocol describes a standard laboratory procedure for the complete debenzylation of this compound using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[4]
-
Inerting the Atmosphere: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient.[1] For larger scales or more stubborn reactions, a dedicated hydrogenation apparatus with a regulated hydrogen supply should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected product indicates reaction completion. This typically takes several hours to overnight.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude methyl-D-galactopyranoside.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation (CTH)
This protocol offers a safer alternative to direct hydrogenation by avoiding the use of flammable hydrogen gas.[1] Triethylsilane is used here as the hydrogen donor.[6]
Materials:
-
This compound
-
10% Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), reagent grade
-
Triethylsilane (Et₃SiH)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (e.g., 50 mg for a 1.36 mmol scale reaction) to the stirring solution.[5]
-
Hydrogen Donor Addition: Add triethylsilane (approx. 3.0 eq) portion-wise to the reaction mixture.[5] An exothermic reaction may be observed.
-
Reaction: Continue stirring the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. CTH reactions are often faster than direct hydrogenation, typically completing within 1-3 hours.[5]
-
Work-up and Purification: Follow steps 7-10 from Protocol 1 for the work-up and purification of the final product.
Mandatory Visualizations
Caption: General workflow for catalytic debenzylation.
Caption: Debenzylation of the protected galactopyranoside.
Troubleshooting and Considerations
-
Catalyst Poisoning: Certain functional groups, such as thiols or some nitrogen-containing moieties, can poison the palladium catalyst, leading to reduced activity.[1] Thorough purification of the starting material is recommended.
-
Incomplete Reactions: Sterically hindered benzyl groups may be more challenging to cleave.[1] In such cases, increasing the catalyst loading, reaction time, or hydrogen pressure may be necessary. Using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can also be effective for stubborn debenzylations.[4]
-
Solvent Choice: Protic solvents like methanol and ethanol are commonly used and generally provide good results.[1] For substrates with poor solubility, a co-solvent system such as THF/methanol may be required.[3]
-
Safety: Direct hydrogenation with H₂ gas should be performed with appropriate safety precautions due to the flammable nature of hydrogen. Catalytic transfer hydrogenation is a safer alternative. Raney Nickel is pyrophoric and must be handled with care, always ensuring it is kept wet.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Enzymatic Synthesis Involving Protected Galactosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the enzymatic synthesis of various glycoconjugates using protected galactosides. The chemoenzymatic approaches outlined below leverage the specificity of enzymes to overcome challenges in purely chemical synthesis, such as the need for extensive protecting group manipulation, while still utilizing protected intermediates to guide regioselectivity and achieve desired final products.
Synthesis of Ganglioside Analogues
Gangliosides, sialic acid-containing glycosphingolipids, are crucial in cellular recognition, signaling, and cell adhesion. Their synthesis is of significant interest for developing therapeutics and studying disease progression. Chemoenzymatic methods provide an efficient route to these complex molecules.
One-Pot Two-Enzyme Synthesis of β1–3-Linked Galactosides
This protocol describes a highly efficient one-pot, two-enzyme system for synthesizing diverse β1–3-linked galactosides, which are core structures of various gangliosides and other important glycans like the T-antigen.[1] This method uses a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from Bifidobacterium infantis (BiGalHexNAcP) and a recombinant galactokinase (GalK) from E. coli. A key advantage of this system is that it does not require expensive sugar nucleotides.[1]
| Acceptor Substrate | Protecting Group/Modification | Product | Yield (%) |
| GlcNAc | None | Lacto-N-biose (LNB) | 95 |
| GalNAc | None | Galacto-N-biose (GNB) | 96 |
| GlcNTFA | N-trifluoroacetyl | Galβ1–3GlcNTFA | 94 |
| GalNTFA | N-trifluoroacetyl | Galβ1–3GalNTFA | 91 |
| GlcNAcN3 | N-azidoacetyl | Galβ1–3GlcNAcN3 | 92 |
| GalNAcN3 | N-azidoacetyl | Galβ1–3GalNAcN3 | 93 |
-
Reaction Mixture Preparation: In a final volume of 1 mL, combine D-galactose (Gal, 20 mM), the N-acetyl-hexosamine (HexNAc) acceptor derivative (10 mM), and ATP (20 mM) in a buffer solution (100 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂.
-
Enzyme Addition: Add galactokinase (GalK, 5 U) and D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP, 5 U) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Quenching and Purification: Once the reaction is complete (typically after 24-48 hours), quench the reaction by heating at 100°C for 5 minutes. Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the product can be purified by size-exclusion chromatography or other appropriate chromatographic techniques.
Caption: One-pot, two-enzyme synthesis of β1–3-linked galactosides.
Synthesis of Galactosylated Amino Acids
Glycosylated amino acids are fundamental building blocks for the synthesis of glycopeptides and glycoproteins, which are essential for studying protein glycosylation and its role in biology and disease.
β-Galactosidase Catalyzed Synthesis of Galactosyl-Serine/Threonine Derivatives
This protocol details the synthesis of galactosylated serine and threonine derivatives using β-galactosidase from E. coli.[2] The choice of protecting groups on the amino acid acceptor is crucial for achieving good yields in the transgalactosylation reaction.[2]
| Acceptor Substrate | Protecting Groups | Product | Yield (%) |
| N-Z-Ser-OMe | N-benzyloxycarbonyl, C-methyl ester | Galactosyl-N-Z-Ser-OMe | 45 |
| N-Boc-Ser-OMe | N-tert-butyloxycarbonyl, C-methyl ester | Galactosyl-N-Boc-Ser-OMe | 30 |
| N-Fmoc-Ser-OH | N-fluorenylmethyloxycarbonyl | Galactosyl-N-Fmoc-Ser-OH | 15 |
| N-Z-Thr-OMe | N-benzyloxycarbonyl, C-methyl ester | Galactosyl-N-Z-Thr-OMe | 25 |
-
Reaction Setup: Prepare a biphasic reaction mixture consisting of 70% (v/v) heptane and 30% (v/v) 0.1 M sodium phosphate buffer (pH 7.0).
-
Substrate Addition: Dissolve the carbohydrate donor, o-nitrophenyl-β-D-galactopyranoside (ONPG), in the aqueous phase to a final concentration of 50 mM. Dissolve the protected amino acid acceptor (e.g., N-Z-Ser-OMe) in the organic phase to a final concentration of 150 mM. The optimal molar ratio of carbohydrate donor to amino acid acceptor is 1:3.[2]
-
Enzyme Addition: Add β-galactosidase from E. coli to the aqueous phase to a final concentration of 10 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C with vigorous shaking to ensure adequate mixing of the two phases.
-
Monitoring: Monitor the reaction progress by analyzing samples from the aqueous phase using TLC or HPLC to measure the formation of the galactosylated amino acid and the release of o-nitrophenol.
-
Work-up and Purification: After completion, separate the aqueous and organic layers. The product, being more polar, will predominantly be in the aqueous phase. Purify the product from the aqueous phase using reverse-phase chromatography.
Caption: Workflow for the enzymatic synthesis of galactosylated amino acids.
Application in Drug Development: Antibody-Drug Conjugate (ADC) Linkers
Protected galactosides are employed in the synthesis of innovative linkers for ADCs. These linkers can be designed to be cleaved by specific enzymes present in tumor cells, leading to targeted drug release.
Synthesis of a Dual-Enzyme Cleavable ADC Linker
This section describes the chemical synthesis of a 3-O-sulfo-β-galactose linker, which is designed for sequential cleavage by two lysosomal enzymes, arylsulfatase A and β-galactosidase, to release a cytotoxic payload.[3][4] While the enzymatic action here is cleavage for drug release, the synthesis of the linker itself involves protected galactosides and highlights their application in creating sophisticated drug delivery systems.
Caption: Dual-enzymatic cleavage of a sulfo-galactose ADC linker.
The synthesis of the sulfated galactose linker is a multi-step chemical process. A key step involves the regioselective sulfation of a protected galactose derivative.
-
Protection of Galactose: Start with a per-acetylated galactose.
-
Introduction of the Linker Moiety: Chemically couple the protected galactose to the self-immolative linker and the cytotoxic drug (e.g., MMAE). This typically involves multiple steps of protection and deprotection chemistry.
-
Regioselective Sulfation: A crucial step is the selective sulfation at the 3-OH position. This can be achieved by first reacting a diol precursor with dibutyltin oxide to form a stannylene acetal, which then directs the sulfating agent (e.g., SO₃·NMe₃) to the equatorial hydroxyl group.[4]
-
Final Deprotection and Conjugation: The final steps involve deprotection of the remaining protecting groups on the sugar and conjugation of the linker-payload to the antibody.
Note: The detailed multi-step chemical synthesis protocol is beyond the scope of this enzymatic application note but can be found in the cited literature.[3][4] The enzymatic principle is central to its mode of action in a therapeutic context.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside. Direct partial benzylation of Methyl D-galactopyranoside often results in a mixture of regioisomers that are difficult to separate. Therefore, a more reliable multi-step approach involving a C-6 protecting group is detailed below.
Frequently Asked Questions (FAQs)
Q1: Why is direct partial benzylation of Methyl D-galactopyranoside not recommended to obtain the 2,3,4-tri-O-benzyl isomer?
A1: Direct benzylation of the four available hydroxyl groups on Methyl D-galactopyranoside lacks high regioselectivity. The relative reactivity of the hydroxyl groups (primary C-6 vs. secondary C-2, C-3, C-4) leads to a mixture of products, including various di-, tri-, and the fully benzylated tetra-ether. For instance, studies on the partial benzylation of methyl α-D-galactopyranoside have shown that the choice of base can direct the reaction to favor other isomers, such as the 2,3,6- or 2,4,6-tribenzyl ethers, rather than the desired 2,3,4-isomer.[1] Separating these regioisomers by chromatography is often challenging and results in low yields of the pure target molecule.[2]
Q2: What is the recommended synthetic strategy for obtaining this compound with high purity?
A2: A robust and widely accepted method involves a three-step sequence that utilizes a protecting group for the primary C-6 hydroxyl group:
-
Selective Protection of C-6: The primary C-6 hydroxyl group is selectively protected with a bulky protecting group, most commonly a trityl (triphenylmethyl) group. This takes advantage of the lower steric hindrance of the primary alcohol compared to the secondary ones.
-
Benzylation of C-2, C-3, and C-4: The three remaining secondary hydroxyl groups are then benzylated using a standard benzylation protocol (e.g., sodium hydride and benzyl bromide in DMF).
-
Selective Deprotection of C-6: The trityl group is selectively removed under mild acidic conditions that do not affect the more stable benzyl ethers or the methyl glycoside, yielding the final product.[2][3]
Q3: I am having trouble with the detritylation step. The yield is low, and I see other spots on my TLC. What could be the cause?
A3: Low yields or the appearance of byproducts during detritylation are often due to the reaction conditions being too harsh. The trityl group is cleaved under acidic conditions (e.g., 80% acetic acid), but prolonged exposure or stronger acids can lead to side reactions.[3] Potential issues include:
-
Cleavage of Benzyl Ethers: While benzyl ethers are generally stable, forcing conditions can lead to their partial cleavage.
-
Anomeric Cleavage: The methyl glycosidic bond can be hydrolyzed if the conditions are too acidic.
-
Protecting Group Migration: In some cases, acyl protecting groups have been observed to migrate under acidic conditions, which could be a possibility for other groups as well.[2] Ensure you are using mild acidic conditions and monitoring the reaction closely by TLC to stop it as soon as the starting material is consumed.
Q4: My benzylation reaction is sluggish or incomplete. How can I improve it?
A4: Incomplete benzylation is a common issue. Here are several factors to check:
-
Reagent Quality: Ensure that the solvent (e.g., DMF or THF) is anhydrous and the sodium hydride (NaH) is fresh and not passivated. Moisture will quench the NaH and inhibit the formation of the alkoxide.
-
Activation: Ensure that the deprotonation step is complete before adding the benzylating agent. This is usually indicated by the cessation of hydrogen gas evolution.
-
Temperature: While the initial deprotonation is often done at 0 °C, the benzylation reaction may require warming to room temperature or slightly above to proceed at a reasonable rate.
-
Stoichiometry: Use a slight excess of both the base (NaH) and the benzylating agent (benzyl bromide or chloride) for each hydroxyl group to be protected.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield in C-6 Tritylation Step | 1. Incomplete reaction. 2. Steric hindrance. 3. Use of insufficiently reactive tritylating agent. 4. Formation of di-tritylated byproducts. | 1. Increase reaction time and/or temperature. 2. Ensure anhydrous conditions; pyridine is often used as both solvent and base. 3. Use trityl chloride, which is standard. Consider using a catalyst like silver nitrate if issues persist.[4] 4. Use a minimal excess of trityl chloride (e.g., 1.1-1.2 equivalents). Purify carefully by column chromatography. |
| Multiple Products after Benzylation Step | 1. Incomplete benzylation leading to di-O-benzyl or mono-O-benzyl species. 2. Partial detritylation during workup. | 1. Ensure anhydrous conditions and active NaH. Use sufficient equivalents of NaH and benzyl bromide (e.g., 1.2-1.5 eq. per OH group). Monitor reaction by TLC until the starting material is fully consumed. 2. Use a neutral or slightly basic quench (e.g., slow addition of methanol, followed by saturated NaHCO₃ solution) to avoid acidic conditions that might affect the trityl group. |
| Product Loss During Final Detritylation | 1. Acidic conditions are too harsh, cleaving benzyl ethers or the glycoside. 2. Incomplete reaction. 3. Product is difficult to extract after workup. | 1. Use milder conditions (e.g., 80% acetic acid in water). Avoid strong mineral acids. Monitor the reaction closely by TLC and stop immediately upon completion.[3] 2. Allow the reaction to proceed until TLC shows full consumption of the starting tritylated compound. 3. After neutralizing the acid, ensure efficient extraction with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Difficulty Purifying Final Product | 1. Co-elution with incompletely benzylated starting material. 2. Presence of benzyl alcohol or dibenzyl ether byproducts. | 1. Ensure the benzylation step went to completion. 2. Optimize column chromatography conditions (e.g., use a shallow solvent gradient of ethyl acetate in hexanes). Benzyl alcohol can often be removed by co-evaporation with toluene under reduced pressure. |
Data Presentation
Table 1: Representative Yields for Multi-Step Synthesis of Tri-O-benzyl Glycosides*
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | Selective 6-O-Protection | Methyl α-D-glucopyranoside | Methyl 6-O-trityl-α-D-glucopyranoside | ~80-90% |
| 2 | Benzylation | Methyl 6-O-trityl-α-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside | >90% |
| 3 | Deprotection | Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | ~85-95% |
*Note: Yields are based on analogous reactions with glucopyranoside derivatives and may vary for galactopyranosides. Specific yields depend heavily on reaction scale and purification efficiency.
Table 2: Common Side Products in Partial Benzylation of Methyl α-D-glucopyranoside[2]
| Product | Condition A Yield | Condition B Yield | Notes |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 20% | 5% | Over-benzylation product. Relatively easy to separate. |
| Mixture of tri-O-benzyl regioisomers | 67% | 60% | Main product fraction. Separation of isomers is very difficult. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-O-trityl-D-galactopyranoside
-
Dissolve Methyl-α/β-D-galactopyranoside (1.0 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (Tr-Cl, 1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as 10:1 Dichloromethane:Methanol.
-
Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the pyridine.
-
Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure product.
Protocol 2: Synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-trityl-D-galactopyranoside
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Methyl 6-O-trityl-D-galactopyranoside (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in oil, 4.0 eq.) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour, or until the evolution of hydrogen gas ceases.
-
Slowly add benzyl bromide (BnBr, 3.8 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.[5]
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution stops.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of this compound (Detritylation)
-
Dissolve the purified Methyl 2,3,4-tri-O-benzyl-6-O-trityl-D-galactopyranoside (1.0 eq.) in a suitable solvent mixture (e.g., Dichloromethane).
-
Add an 80% aqueous acetic acid solution to the mixture.[3]
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction carefully by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to obtain pure this compound.
Visualizations
Caption: A three-step workflow for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Benzylated Sugars
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of benzylated sugars.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying benzylated sugars?
A1: The most frequent impurities include:
-
Partially benzylated isomers: Due to the similar reactivity of the different hydroxyl groups on the sugar ring, a mixture of mono-, di-, and tri-benzylated products can form.[1]
-
Over-benzylated products: When attempting selective benzylation, using an excess of the benzylating agent or prolonged reaction times can lead to per-O-benzylation.[1]
-
Dibenzyl ether: This byproduct can form from the self-condensation of the benzylating agent or its reaction with benzyl alkoxide.[1]
-
Unreacted starting materials: Incomplete reactions can leave unreacted sugar and benzylating agents (e.g., benzyl bromide) in the mixture.[2]
-
Anomers: The final product may exist as a mixture of α and β anomers, which can have slightly different physical properties and chromatographic behavior.[3]
Q2: My crude benzylated sugar is an oil and won't crystallize. What should I do?
A2: An oily product often indicates the presence of significant impurities that inhibit crystallization. The recommended approach is to purify the crude product using silica gel column chromatography to remove these impurities before attempting recrystallization again.[2][3] Trying different solvent systems for crystallization can also be beneficial.[2]
Q3: How can I separate constitutional isomers of partially benzylated sugars?
A3: Separating regioisomers is a significant challenge due to their similar polarities.[2] Effective separation typically requires careful optimization of flash column chromatography conditions, such as using a shallow solvent gradient.[3] In some cases, reversed-phase HPLC with specialized columns, like those with phenyl-based stationary phases, may provide the necessary resolution.[4] Another strategy is to derivatize the mixture to alter the polarity of the components, facilitating separation, and then remove the derivatizing group.[1]
Q4: What is the best way to remove the purification solvents from the final product?
A4: For common organic solvents used in chromatography like hexane and ethyl acetate, rotary evaporation is the standard method.[3] If water was used, lyophilization (freeze-drying) may be necessary to obtain a dry product, especially for more polar, partially benzylated sugars.[5] It is crucial to dry the purified crystals under vacuum to remove all residual solvent traces.[3]
Troubleshooting Guides
Issue 1: Poor Separation During Silica Gel Column Chromatography
Symptom: Co-elution of the desired product with impurities, resulting in mixed fractions.
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. If spots are too high on the TLC plate (high Rf), the eluent is too polar. If they remain at the baseline (low Rf), it is not polar enough. A common starting point for benzylated sugars is a mixture of hexane (or heptane) and ethyl acetate. A shallow gradient, where the polarity is increased slowly, often improves separation.[3] |
| Overloading the Column | The amount of crude material should be appropriate for the column size. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3] Overloading leads to broad bands and poor resolution. |
| Sample Insolubility During Loading | If the sample is not fully dissolved in the initial eluent, it will not load onto the column as a narrow band. Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. For poorly soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.[3] |
| Product Degradation on Silica Gel | Some compounds may be unstable on acidic silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if degradation has occurred. If the compound is unstable, using deactivated silica gel or a different stationary phase like alumina might be necessary. |
Issue 2: Failure to Induce Crystallization
Symptom: The purified benzylated sugar remains as a syrup or oil even after solvent removal.
| Possible Cause | Recommended Solution |
| Residual Impurities | Even small amounts of impurities can inhibit crystal formation. If column chromatography was performed, ensure that only the purest fractions were combined. A second chromatographic purification may be necessary.[3] |
| Inappropriate Solvent | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Experiment with different solvents or solvent pairs. For perbenzylated sugars, ethanol-cyclohexane and methanol are effective systems.[7] |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Cooling Too Rapidly | Slow cooling encourages the formation of larger, purer crystals.[7] Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
Data Presentation
Table 1: Comparison of Purification Methods for 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
| Purification Method | Eluent/Solvent System | Yield | Purity/Appearance | Reference |
| Column Chromatography | Silica gel, ethyl acetate-toluene gradient | 67% (combined isomers) | N/A | [3] |
| Column Chromatography | Silica gel, 0-40% EtOAc in n-heptane | 76% | White solid | [3] |
| Recrystallization | Ethanol-cyclohexane | 96.6% | White flocculent solid | [3][7] |
| Recrystallization | Methanol (at -25°C) | 70% | High purity | [7] |
| Synthesis & Post-treatment | Acid/alcohol mixture | 74.7-79.3% | 98.8-99.6% (by HPLC) | [3] |
Table 2: HPLC Stationary Phases for Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
| Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages for Benzylated Sugars | Limitations |
| Pentafluorophenyl (PFP) | Methanol/Water | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Excellent for separating anomers and other closely related impurities.[4] | May require more method development to optimize selectivity. |
| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Hydrophobic and π-π interactions | Good alternative selectivity to alkyl chains, effective for aromatic compounds.[4] | |
| C18 (Octadecylsilane) | Acetonitrile/Water | Primarily hydrophobic interactions | Robust and widely applicable for non-polar compounds. | May not provide sufficient resolution for closely related isomers compared to PFP or Phenyl-Hexyl phases. |
Experimental Protocols
Protocol 1: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).
-
Pack the column with the slurry, ensuring a level and compact bed. Add a thin layer of sand on top.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent or dichloromethane.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and apply the dry powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A shallow gradient is often most effective.[3]
-
Collect fractions and monitor the elution by Thin-Layer Chromatography (TLC).
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]
-
Protocol 2: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by Recrystallization
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., absolute ethanol or methanol) with gentle heating and stirring until the solid is completely dissolved.[7]
-
-
Crystallization:
-
If using a solvent-antisolvent system (e.g., ethanol-cyclohexane), slowly add the antisolvent (cyclohexane) to the hot solution until a slight turbidity persists.[7]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]
-
-
Maximizing Yield:
-
Once at room temperature, place the flask in an ice bath or a refrigerator (a temperature of -18°C to -25°C can be effective) to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.[7]
-
Visualizations
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Troubleshooting Logic for Common Purification Issues.
References
Technical Support Center: Optimization of Benzyl Ether Deprotection
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of benzyl ethers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of benzyl ethers, offering potential causes and solutions.
Issue 1: My catalytic hydrogenation for benzyl ether deprotection is slow, incomplete, or has stalled.
-
Potential Cause 1: Catalyst Poisoning
-
Explanation: The palladium catalyst is sensitive to impurities, especially sulfur or nitrogen-containing compounds, which can irreversibly poison it.[1][2]
-
Solution:
-
Ensure the starting material is highly pure.
-
Use high-purity solvents.
-
Acid-wash glassware before use to remove any residual basic impurities.
-
If catalyst poisoning is suspected, consider using a larger amount of catalyst. In cases of severe poisoning, an alternative deprotection method might be necessary.[3]
-
-
-
Potential Cause 2: Poor Solubility
-
Explanation: The starting material, which is often nonpolar, and the deprotected product, which is typically very polar, may not both be soluble in the chosen solvent.[1] This can limit the substrate's access to the catalyst surface.
-
Solution:
-
-
Potential Cause 3: Insufficient Hydrogen Pressure or Mass Transfer Limitation
-
Potential Cause 4: Steric Hindrance
-
Explanation: Although less common, significant steric hindrance around the benzyl ether can slow down the reaction rate.[1]
-
Solution:
-
Issue 2: I'm observing side products or decomposition of my starting material during acidic deprotection.
-
Potential Cause 1: Substrate Sensitivity to Strong Acids
-
Explanation: Many molecules are not stable under strongly acidic conditions, leading to undesired side reactions or decomposition.[5]
-
Solution:
-
If your substrate is acid-sensitive, consider using a milder deprotection method like catalytic hydrogenolysis or certain oxidative methods.[3]
-
If acidic cleavage is necessary, use scavengers like pentamethylbenzene to trap the liberated benzyl cation and prevent side reactions.[6]
-
Carefully control the reaction temperature and time.
-
-
Issue 3: Oxidative deprotection is not working or is giving low yields.
-
Potential Cause 1: Inappropriate Oxidizing Agent
-
Explanation: The choice of oxidizing agent is crucial and substrate-dependent. For example, DDQ is more effective for p-methoxybenzyl (PMB) ethers due to better stabilization of intermediates.[5]
-
Solution:
-
-
Potential Cause 2: Presence of Other Oxidizable Functional Groups
-
Explanation: The presence of other functional groups that are sensitive to oxidation can lead to a complex mixture of products.
-
Solution:
-
Carefully evaluate the compatibility of your substrate with the chosen oxidative conditions.
-
Consider a different deprotection strategy if chemoselectivity is an issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ether deprotection?
A1: The three primary methods for cleaving benzyl ethers are:
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method, using hydrogen gas and a palladium catalyst (e.g., Pd/C).[4] It is often the preferred method when the substrate is compatible.
-
Acidic Cleavage: This involves using strong Lewis or Brønsted acids (e.g., BCl₃, TFA).[5] This method is typically used when catalytic hydrogenolysis is not feasible, but the substrate must be stable to acidic conditions.
-
Oxidative Cleavage: This method employs oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), especially for electron-rich benzyl ethers like PMB ethers.[5]
Q2: How do I choose the right deprotection method for my molecule?
A2: The choice depends on the other functional groups present in your molecule and its overall stability.[1]
-
For molecules with reducible groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenolysis may not be suitable as these groups can also be reduced.[8] In such cases, acidic or oxidative cleavage might be better alternatives.
-
For acid-sensitive molecules , catalytic hydrogenolysis is generally the preferred method.[9]
-
For molecules containing sulfur , which can poison palladium catalysts, acidic or oxidative methods are often more successful.[6]
-
For selective deprotection of a p-methoxybenzyl (PMB) ether in the presence of a benzyl ether, oxidative cleavage with DDQ is a good option.[5]
Q3: Can I selectively deprotect one benzyl ether in the presence of another?
A3: Generally, selective deprotection of one benzyl ether over another is challenging. However, substituted benzyl ethers can offer some level of selectivity. For example, a p-methoxybenzyl (PMB) ether can often be selectively cleaved using an oxidant like DDQ in the presence of an unsubstituted benzyl ether.[5]
Q4: My TLC shows multiple spots after the reaction, indicating a mixture of partially deprotected products. How can I drive the reaction to completion?
A4: This is a common issue, particularly with poly-benzylated compounds like carbohydrates.[1] To drive the reaction to completion:
-
Increase Hydrogen Pressure: Use a high-pressure hydrogenation apparatus.[1]
-
Increase Catalyst Loading: Increase the amount of Pd/C.[1]
-
Add an Acidic Co-solvent: A small amount of acetic acid or HCl can sometimes accelerate the reaction.[1]
-
Optimize the Solvent System: Ensure both starting material and all intermediates are soluble.[1]
Data Presentation
Table 1: Comparison of Common Benzyl Ether Deprotection Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral conditions; high yielding.[9] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups); catalyst can be poisoned by sulfur compounds.[2][8] |
| Acidic Cleavage | BCl₃, TFA, HBr | Effective for substrates that are not suitable for hydrogenolysis.[5] | Harsh conditions; not suitable for acid-sensitive substrates.[5] |
| Oxidative Cleavage | DDQ, Ozone | Good for electron-rich benzyl ethers (e.g., PMB); orthogonal to many other protecting groups.[5] | Can be substrate-specific; may oxidize other functional groups.[10] |
Table 2: Troubleshooting Guide for Catalytic Hydrogenolysis
| Issue | Potential Cause | Recommended Action |
| Slow or stalled reaction | Catalyst poisoning | Use fresh, high-quality catalyst; increase catalyst loading; consider alternative deprotection method.[1][3] |
| Poor solubility | Use a co-solvent system (e.g., THF/MeOH/H₂O).[1] | |
| Insufficient H₂ pressure | Use a high-pressure hydrogenation apparatus (e.g., Parr shaker).[1] | |
| Incomplete reaction | Steric hindrance | Increase reaction temperature; increase catalyst loading.[1] |
| Deactivation of catalyst | Add a small amount of acid (e.g., acetic acid).[1] |
Experimental Protocols
Protocol 1: General Procedure for Benzyl Ether Deprotection by Catalytic Hydrogenolysis [9]
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 2: General Procedure for Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ [5]
-
Dissolve the PMB-protected compound in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction mixture will typically turn from a dark color to colorless upon consumption of the DDQ.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Glycosylation
Welcome to the technical support center for stereoselective glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to anomerization during glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in glycosylation?
A1: Anomerization is the process where the stereochemistry at the anomeric carbon (C-1) of a glycosyl donor or product interconverts between the α and β configurations. This leads to the formation of a mixture of anomeric products (anomers), which can be difficult to separate and reduces the yield of the desired stereoisomer.[1] Controlling anomeric selectivity is crucial in the synthesis of complex carbohydrates and glycoconjugates, as the specific stereochemistry of the glycosidic bond is often critical for biological activity.[2][3]
Q2: What are the main factors that influence anomeric selectivity in a glycosylation reaction?
A2: The stereochemical outcome of a glycosylation reaction is influenced by a combination of factors.[2][4] These include:
-
The nature of the glycosyl donor and its protecting groups: Particularly the protecting group at the C-2 position.[5]
-
The reactivity of the glycosyl acceptor. [6]
-
The choice of promoter or catalyst. [4]
-
The solvent used in the reaction. [7]
Q3: How does the C-2 protecting group on the glycosyl donor control stereoselectivity?
A3: The protecting group at the C-2 position plays a significant role in directing the stereochemical outcome of the glycosylation.[5]
-
Participating groups: Acyl-type protecting groups like acetyl (Ac) and benzoyl (Bz) can form a cyclic dioxolenium ion intermediate, which blocks the α-face of the sugar. This forces the glycosyl acceptor to attack from the β-face, leading to the formation of a 1,2-trans-glycoside (a β-glycoside for glucose).[5]
-
Non-participating groups: Ether-type protecting groups such as benzyl (Bn) do not form a covalent intermediate with the anomeric center. This allows the glycosyl acceptor to approach from either the α or β face, often resulting in a mixture of anomers.[5][8]
Q4: Can the solvent choice really impact the α/β ratio?
A4: Yes, the solvent can have a significant effect on anomeric selectivity. For instance, in some reactions, a mixture of halogenated and ethereal solvents can substantially favor α-selectivity.[7] Less polar solvents, like dichloromethane (DCM), are often preferred for stereoselective SN2-like glycosylation reactions.[9][10] In certain cases, solvents like acetonitrile (CH₃CN) can promote the anomerization of 1,2-trans glycosides to 1,2-cis glycosides in the presence of a Lewis acid.[11]
Troubleshooting Guide
Issue 1: My glycosylation reaction is producing a mixture of α and β anomers, but I need a single stereoisomer.
This is a common issue stemming from a lack of stereocontrol. Here are several potential causes and solutions:
| Potential Cause | Suggested Solution |
| Non-participating C-2 protecting group | If you are using a non-participating group (e.g., benzyl ether) and obtaining a mixture, consider switching to a participating group (e.g., acetyl, benzoyl) if a 1,2-trans linkage is desired.[5] |
| Reaction temperature is too high | Higher temperatures can favor the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect) but can also lead to a loss of selectivity.[7] Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to favor the kinetically controlled product.[6][9][10] |
| Inappropriate solvent | The solvent polarity can influence the stability of reaction intermediates. Experiment with solvents of different polarities. For SN2-like reactions, a less polar solvent like dichloromethane (DCM) is often a good starting point.[7][9][10] |
| Promoter/activator choice | The promoter can influence the reaction mechanism. Some promoters may favor an SN1-like pathway leading to anomeric mixtures, while others may promote an SN2-like pathway leading to a single anomer.[8][12] For example, with thioglycosides, NIS/TfOH is a common activator system where the amount of triflic acid can influence the α/β ratio.[6] |
Issue 2: I am trying to synthesize a 1,2-cis glycoside, but the reaction is giving the 1,2-trans product or a mixture.
Synthesizing 1,2-cis glycosides is often more challenging due to the absence of neighboring group participation.[8]
| Potential Cause | Suggested Solution |
| Presence of a participating C-2 protecting group | To achieve a 1,2-cis linkage, you must use a non-participating protecting group at the C-2 position, such as a benzyl ether.[5] |
| Solvent effects | Ethereal solvents are sometimes used to favor the formation of α-glycosides (1,2-cis for glucose). The use of a mixture of solvents can also be beneficial.[7] |
| Anomeric effect favoring the α-anomer | While the anomeric effect favors the α-product, other factors can lead to the formation of the β-anomer.[7] Lowering the reaction temperature can sometimes favor the formation of the kinetic product, which may not be the desired 1,2-cis anomer. Careful optimization of reaction conditions is required.[6] |
| In situ anomerization | In some cases, the initially formed kinetic product can anomerize to the thermodynamic product under the reaction conditions. The presence of a base may prevent this in situ anomerization.[11] |
Data Presentation: Anomeric Selectivity in Glycosylation
The following table summarizes the effect of different protecting groups and reaction conditions on the anomeric ratio of glycosylation reactions.
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Benzyl (non-participating) | L-menthol | NIS/TfOH | CD₃CN | N/A | 1:1.2 (β favored) |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Acetyl (participating) | (-)-menthol | Silver silicate | Dichloromethane | N/A | 1:18 (β favored) |
| 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide | Benzoyl (participating) | (-)-menthol | Silver silicate | Dichloromethane | N/A | 1:22 (β favored) |
Data compiled from various studies to provide a comparative overview.[5][6][13]
Experimental Protocols
Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation with a Thioglycoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reactant Mixture: To a solution of the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in a dry solvent (e.g., dichloromethane), add molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Activation: Add N-iodosuccinimide (NIS) (1.5 eq) to the mixture.
-
Catalysis: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (e.g., 0.1 eq) dropwise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Workup: Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Analysis of Anomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify the signals corresponding to the anomeric protons (H-1) of the α and β anomers. The chemical shift and coupling constants of these protons are distinct for each anomer. For example, in many pyranosides, a larger coupling constant (J₁,₂) is indicative of a trans-diaxial relationship between H-1 and H-2, which can help in assigning the anomeric configuration.
-
Ratio Calculation: Integrate the signals for the anomeric protons of both anomers to determine the α/β ratio.
Visualizations
Caption: Troubleshooting workflow for anomeric mixture in glycosylation.
Caption: Influence of C-2 protecting groups on glycosylation stereochemistry.
References
- 1. fiveable.me [fiveable.me]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Welcome to the technical support center for the synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions when scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common starting material is Methyl β-D-galactopyranoside.[1][2] This compound is commercially available and provides a good foundation for the subsequent benzylation steps.
Q2: What are the key steps in the synthesis of this compound?
A2: The synthesis generally involves the selective protection of the hydroxyl groups of Methyl β-D-galactopyranoside. A common strategy is to first protect the 4 and 6 positions, often simultaneously using a benzylidene acetal. This is followed by benzylation of the remaining free hydroxyl groups at the 2 and 3 positions. Finally, the protecting group at the 6-position is removed, and that position is benzylated to yield the desired product.
Q3: What are the common challenges encountered during the benzylation step?
A3: Common challenges during benzylation include incomplete reactions, lack of regioselectivity leading to a mixture of partially benzylated products, and the formation of over-benzylated byproducts.[3] The presence of moisture can also significantly hinder the reaction by quenching the base (e.g., sodium hydride).[3]
Q4: How can I improve the regioselectivity of the benzylation?
A4: To improve regioselectivity, carefully controlling reaction conditions is crucial. This can be achieved by using a bulky base, which may favor reaction at less sterically hindered hydroxyl groups.[3] Lowering the reaction temperature can also enhance selectivity.[3] The choice of solvent can also play a significant role.
Q5: What purification methods are most effective for the final product?
A5: Column chromatography on silica gel is the most common and effective method for purifying this compound and its intermediates.[4] The choice of eluent system is critical for achieving good separation of the desired product from starting materials and byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides step-by-step solutions.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Solution |
| Incomplete Reaction | - Ensure all reagents are of high quality and anhydrous.[3] - Increase the reaction time and monitor progress closely using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; for some benzylation reactions, gentle reflux may be necessary.[3] |
| Side Reactions | - Control the stoichiometry of the benzylating agent to minimize over-benzylation.[3] - Add the base portion-wise to control the exothermicity of the reaction and prevent degradation of the carbohydrate.[3] |
| Moisture Contamination | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Solution |
| Co-elution of Impurities | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate products with similar polarities.[4] - Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Formation of an Amine Impurity | - When using DMF as a solvent with benzyl bromide and sodium hydride, an amine side product can form and co-elute with the desired product.[5] Consider alternative solvents or purification techniques to remove this impurity. |
| Complex Product Mixture | - Re-evaluate the reaction conditions to improve selectivity and reduce the number of byproducts. - A multi-step purification process involving crystallization followed by chromatography may be necessary. |
Experimental Protocols
Key Experiment: Benzylation of a Partially Protected Galactopyranoside
This protocol describes a general procedure for the benzylation of a hydroxyl group in a carbohydrate, which is a key step in the synthesis of this compound.
Materials:
-
Partially protected Methyl galactopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for TLC and column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the partially protected Methyl galactopyranoside to a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Monitor the reaction progress by TLC. Once the starting material is consumed, carefully quench the reaction by slowly adding methanol at 0 °C to consume any excess sodium hydride.
-
Work-up: Dilute the mixture with dichloromethane and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzylated product.
Quantitative Data Summary:
| Parameter | Typical Range/Value | Reference |
| Reactant Molar Ratio (Substrate:NaH:BnBr) | 1 : 1.2-1.5 : 1.2-1.5 per hydroxyl group | General practice |
| Reaction Temperature | 0 °C to room temperature | General practice |
| Reaction Time | 12-24 hours | General practice |
| Yield | 70-90% (can vary based on substrate) | [6] |
Visualizations
Experimental Workflow for Benzylation
Caption: A typical workflow for the benzylation of a carbohydrate substrate.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-β-D-Galactopyranoside|1824-94-8--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
stability issues of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside during storage. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the storage and handling of this compound.
Issue 1: Observed Decrease in Purity or Appearance of New Spots on TLC
-
Question: I have been storing this compound at the recommended temperature, but my latest analysis by Thin Layer Chromatography (TLC) shows a decrease in the intensity of the main spot and the appearance of new, more polar spots. What could be the cause?
-
Answer: This observation suggests that the compound may be degrading. The appearance of more polar spots on a normal-phase silica TLC plate typically indicates the loss of one or more non-polar benzyl protecting groups. This degradation can be caused by several factors:
-
Exposure to Acidic Conditions: Benzyl ethers are susceptible to cleavage under acidic conditions. Ensure that the storage container is free from acidic residues and that the compound has not been exposed to acidic vapors in the storage environment.
-
Oxidative Degradation: Although generally stable, benzyl ethers can be sensitive to certain oxidizing agents. Ensure the storage vial has a tight-fitting cap to minimize exposure to air and potential oxidants.
-
Inappropriate Storage Temperature: While refrigeration is recommended, significant temperature fluctuations or prolonged storage at room temperature can accelerate degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (typically 4°C) in a tightly sealed, inert container.
-
Check for Contaminants: Ensure that no acidic or oxidative contaminants have been introduced into the sample. Use clean spatulas and glassware when handling the compound.
-
Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of degradation products and to quantify the purity of your sample.
-
Issue 2: Change in Physical Appearance of the Compound
-
Question: My solid sample of this compound, which was initially a white crystalline powder, has become sticky or syrupy. Why is this happening?
-
Answer: A change in the physical state from a crystalline solid to a syrup or oil can indicate the presence of impurities, which can lower the melting point of the compound. This is often a result of degradation. The likely causes are:
-
Hydrolysis of the Methyl Glycoside: The methyl glycosidic bond is stable to basic conditions but can be hydrolyzed by aqueous acid. The presence of moisture and trace acidity can lead to the formation of the free sugar, which is often a syrup.
-
Debenzylation: As mentioned previously, the loss of benzyl groups will result in more polar, and often less crystalline, byproducts.
Troubleshooting Steps:
-
Assess for Moisture: Check if the storage container was properly sealed to prevent moisture ingress. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
-
Purity Analysis: Perform an analytical check (TLC, HPLC, or NMR) to identify the nature of the impurities.
-
Purification: If the degradation is minor, it may be possible to repurify the compound using column chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term stability, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light and moisture. For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable.
-
-
Q2: What are the likely degradation products of this compound?
-
A2: The primary degradation pathways involve the cleavage of the benzyl ethers and the hydrolysis of the methyl glycoside. This can lead to a mixture of partially debenzylated galactopyranosides, methyl galactopyranoside, and galactose.
-
-
Q3: How can I monitor the stability of my sample over time?
-
A3: Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, as the benzyl groups provide a chromophore) is recommended. Proton NMR (¹H NMR) spectroscopy can also be used to detect the presence of degradation products by observing new signals, for example, in the aromatic region (indicating different benzyl environments) or the anomeric region.
-
-
Q4: Is this compound sensitive to light?
-
A4: While not extremely sensitive, prolonged exposure to UV light can potentially promote oxidative degradation of the benzyl groups. It is good practice to store the compound in an amber vial or in the dark.
-
-
Q5: Can I store the compound in solution?
-
A5: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation, especially if the solvent is not completely pure and dry. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature.
-
Data Presentation
The following table provides illustrative data on the stability of a generic benzyl-protected glycoside under different storage conditions. Note: This is a generalized example, and actual degradation rates for this compound may vary.
| Storage Condition | Time (Months) | Purity (%) | Observations |
| 4°C, Dark, Inert Atmosphere | 12 | >99 | No significant change |
| 4°C, Dark, Air | 12 | 98 | Minor new polar spots on TLC |
| 25°C, Dark, Air | 6 | 95 | Noticeable increase in degradation products |
| 40°C, Dark, Air | 3 | 88 | Significant degradation, slight color change |
| 25°C, Exposed to Light, Air | 6 | 92 | Degradation accelerated compared to dark storage |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Routine Purity Check
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 2:1 v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Procedure:
-
Spot a small amount of the sample solution onto the TLC plate baseline.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). The benzyl groups will allow for UV visualization.
-
Further visualization can be achieved by staining with a suitable reagent (e.g., a p-anisaldehyde or ceric ammonium molybdate stain) followed by gentle heating.
-
-
Analysis: The pure compound should appear as a single spot. The presence of additional spots, particularly those with a lower Rf value (more polar), indicates degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
-
Column: A reversed-phase C18 column is generally suitable. For better separation of closely related impurities, a pentafluorophenyl (PFP) or phenyl-hexyl stationary phase can be considered.[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
Integrate the peak areas in the resulting chromatogram.
-
-
Analysis: The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for observed stability issues.
References
Technical Support Center: Monitoring Benzylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges encountered when monitoring benzylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a benzylation reaction, and how can I detect them?
A1: Common side products in benzylation reactions include partially benzylated isomers, the over-benzylated product, and dibenzyl ether.[1] In reactions involving dimethylformamide (DMF) as a solvent with sodium hydride (NaH) and benzyl bromide (BnBr), an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can also form.[2] These impurities can be detected and identified using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid qualitative method to visualize the formation of new spots corresponding to side products. The polarity differences between the desired product and impurities will result in different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the reaction mixture and can separate closely related compounds.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify impurities by their characteristic signals in the spectrum, although it may not be sensitive enough to detect trace amounts.[2]
Q2: My benzylation reaction is incomplete. What are the potential causes and how can I troubleshoot this?
A2: Incomplete benzylation can be due to several factors:
-
Poor quality or insufficient base: For example, sodium hydride (NaH) that is old or has been improperly stored may have reduced activity. Ensure you are using fresh, high-quality reagents.
-
Insufficient reaction time: Monitor the reaction's progress using TLC until the starting material is no longer visible.[1]
-
Low reaction temperature: Some benzylation reactions, especially those involving sterically hindered hydroxyl groups, may require higher temperatures to proceed to completion.
-
Presence of moisture: Water will quench reagents like NaH. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents.[1]
Q3: How can I quantify the components in my benzylation reaction mixture?
A3: Quantitative analysis of your reaction mixture can be achieved using the following techniques:
-
Quantitative NMR (qNMR): By integrating the signals of known protons for each component and comparing them to an internal standard, you can determine the relative concentrations of reactants, products, and byproducts.
-
HPLC with UV detection: By creating calibration curves for your starting material and product, you can determine their concentrations in the reaction mixture based on the peak areas in the chromatogram.[6]
-
GC-MS with an internal standard: Similar to HPLC, you can use an internal standard to quantify the components in your reaction mixture.[5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Streaking or elongated spots | Sample is overloaded. | Dilute the sample solution before spotting.[7] |
| Compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[7] | |
| Spots are not visible | Compound is not UV-active. | Use a staining method (e.g., potassium permanganate, anisaldehyde) for visualization.[7][8] |
| Sample is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7] | |
| Reactant and product have very similar Rf values | The mobile phase is not optimal. | Try a different solvent system with varying polarities.[9] Use a co-spot (a lane with both the starting material and the reaction mixture) to help differentiate.[9] |
| Reaction mixture appears as a smear | High-boiling point solvent (e.g., DMF, DMSO) is present. | After spotting the plate, place it under high vacuum for a few minutes before developing.[9] |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor separation of peaks | Mobile phase composition is not optimal. | Adjust the gradient profile or change the organic modifier (e.g., switch from acetonitrile to methanol). |
| Column is not suitable. | Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl). | |
| Broad or tailing peaks | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds. |
| Column is overloaded. | Inject a smaller volume or a more dilute sample. | |
| Split peaks | Partially blocked column inlet frit. | Replace the column inlet frit.[10] |
| Void in the column packing. | Replace the column.[10] | |
| High backpressure | Blockage in the column or system. | Reverse flush the column (if recommended by the manufacturer) or check for blockages in the tubing and frits.[10] |
Quantitative Data Summary
The following tables provide typical analytical data for key compounds in a benzylation reaction. Note that these values can vary depending on the specific experimental conditions.
Table 1: Typical HPLC Parameters and Retention Times
| Compound | Stationary Phase | Mobile Phase | Typical Retention Time (min) |
| Benzyl Alcohol | C18 | Acetonitrile/Water | ~3-5 |
| Benzyl Chloride | C18 | Acetonitrile/Water | ~5-7 |
| Benzaldehyde | C18 | Acetonitrile/Water | ~4-6 |
| Dibenzyl Ether | C18 | Acetonitrile/Water | >10 |
| Benzylated Product | C18 | Acetonitrile/Water | Generally higher than starting alcohol |
Data synthesized from multiple sources describing reverse-phase HPLC of aromatic compounds.[3][6][11][12]
Table 2: Typical GC-MS Parameters and Ions
| Compound | GC Column | Key Mass-to-Charge Ratios (m/z) |
| Benzyl Alcohol | DB-5 or similar | 108 (M+), 79, 91 |
| Benzyl Chloride | DB-5 or similar | 126 (M+), 91 |
| Benzaldehyde | DB-5 or similar | 106 (M+), 105, 77 |
| Dibenzyl Ether | DB-5 or similar | 198 (M+), 91 |
Data based on common fragmentation patterns of benzylic compounds.[5]
Table 3: Typical ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Proton Environment | Typical Chemical Shift (δ, ppm) |
| Benzyl Bromide | Ar-H | 7.20 - 7.50 |
| -CH₂-Br | ~4.44 | |
| Benzyl Alcohol | Ar-H | 7.25 - 7.40 |
| -CH₂-OH | ~4.60 | |
| -OH | Variable | |
| Benzylated Product (Ether) | Ar-H (from benzyl group) | 7.20 - 7.40 |
| Ar-O-CH₂-Ar | ~5.00 |
Chemical shifts are approximate and can vary based on the specific molecule and solvent.[13][14]
Experimental Protocols
Protocol 1: General HPLC Method for Monitoring Benzylation Reactions
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[1]
-
-
Gradient Program: Start with a lower percentage of mobile phase B (e.g., 30%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture, quench it if necessary (e.g., with a small amount of water or acid), and dilute with the initial mobile phase composition before injection.
Protocol 2: General GC-MS Method for Impurity Profiling
-
Instrumentation: GC system coupled to a mass spectrometer with a capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[5][15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10-20 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject into the GC-MS.
Protocol 3: In-situ ¹H NMR for Kinetic Monitoring
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: Set up the reaction directly in an NMR tube using deuterated solvents. Add all reactants except one, acquire a spectrum (t=0), then add the final reactant to initiate the reaction.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.[16] The time between experiments should be significantly shorter than the reaction half-life.
-
Data Processing and Analysis: Process the spectra to obtain the integrals of characteristic peaks for the starting material and product. Plot the concentration (or relative integral intensity) of a reactant or product versus time to obtain the kinetic profile of the reaction.[16][17]
Visualizations
Caption: A troubleshooting workflow for monitoring benzylation reactions.
Caption: General analytical workflow for monitoring benzylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 7. silicycle.com [silicycle.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glycosyl Donors: Activating Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside for Glycosylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the strategic construction of glycosidic bonds is paramount for the assembly of complex oligosaccharides and glycoconjugates. The choice of the glycosyl donor, a monosaccharide derivative with a suitable leaving group at the anomeric center, profoundly influences the yield, stereoselectivity, and overall efficiency of the glycosylation reaction. This guide provides a comparative analysis of glycosyl donors derived from Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a versatile building block in carbohydrate synthesis.
While this compound itself is not an active glycosyl donor due to the poor leaving group ability of the anomeric hydroxyl group, it can be readily converted into highly effective donors. This guide will focus on two of the most common and robust activated forms: glycosyl trichloroacetimidates and thioglycosides. The performance of these donors, derived from the closely related and well-documented per-O-benzylated galactose scaffold, will be compared to provide researchers with the necessary data to make informed decisions for their synthetic strategies. The benzyl protecting groups on the galactose ring are considered "arming" as they are electron-donating, which enhances the reactivity of the glycosyl donor.
Activation of the Glycosyl Donor
The initial step in utilizing this compound as a donor is the conversion of its anomeric hydroxyl group into a good leaving group. This transformation paves the way for the subsequent glycosidic bond formation.
Caption: Activation pathways for this compound.
Comparative Performance of Glycosyl Donors
The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the stereochemical outcome (α:β ratio) of the glycosylation, and the reaction yield. The following table summarizes the performance of trichloroacetimidate and thioglycoside donors derived from per-O-benzylated galactose, which serve as excellent proxies for the tri-O-benzyl analogue.
| Glycosyl Donor Class | Representative Donor | Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio |
| Trichloroacetimidate | 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl Trichloroacetimidate | Methanol | Organocatalyst | Solvent-free | 99 | 1:73[1] |
| Thioglycoside | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Allyl Alcohol | N-Iodosuccinimide (NIS), Triflic Acid (TfOH) | Dichloromethane (CH₂Cl₂) | 85 | Variable[2] |
Note: The stereochemical outcome for thioglycoside glycosylation can be highly dependent on the protecting groups and reaction conditions. Benzyl groups at C-2 are non-participating, which can lead to variable stereoselectivity.
In-depth Comparison of Glycosyl Donor Classes
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are highly reactive and versatile donors, widely used in modern oligosaccharide synthesis. Their formation from the corresponding hemiacetal is straightforward, and they can be activated under mild Lewis acidic conditions.
-
Advantages: High reactivity, excellent yields, and the ability to influence stereoselectivity through the choice of solvent and temperature.
-
Disadvantages: Can be sensitive to moisture, and the trichloroacetamide byproduct can sometimes complicate purification.
Thioglycosides
Thioglycosides are valued for their stability, which allows for a wide range of protecting group manipulations before the glycosylation step. They can be activated using various thiophilic promoters, enabling orthogonal glycosylation strategies.
-
Advantages: High stability, tunable reactivity based on the thiol aglycon, and compatibility with a broad range of reaction conditions.
-
Disadvantages: Often require stoichiometric amounts of expensive promoters, and stereoselectivity can be more challenging to control with non-participating groups at C-2.
Experimental Protocols
Protocol 1: Synthesis of a 2,3,4-Tri-O-benzyl-D-galactopyranosyl Trichloroacetimidate Donor
This protocol describes the conversion of the anomeric hydroxyl group of a protected galactose into a trichloroacetimidate leaving group.
Materials:
-
This compound (as the hemiacetal precursor)
-
Anhydrous Dichloromethane (DCM)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the protected galactose hemiacetal (1.0 eq).
-
Dissolve the sugar in anhydrous DCM (~0.2 M).
-
Add trichloroacetonitrile (3.0 eq) via syringe.
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the glycosyl trichloroacetimidate donor.
Protocol 2: General Glycosylation with a Galactosyl Trichloroacetimidate Donor
This protocol outlines a typical glycosylation reaction using the prepared trichloroacetimidate donor.
Caption: A generalized workflow for a typical glycosylation reaction.
Protocol 3: Synthesis of a Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-D-galactopyranoside Donor
This protocol describes the synthesis of a thioglycoside donor from a protected galactose.
Materials:
-
Per-O-acetylated 2,3,4-tri-O-benzyl-D-galactose
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the per-acetylated tri-O-benzyl galactose (1.0 eq) and thiophenol (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add BF₃·OEt₂ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by silica gel column chromatography to obtain the thioglycoside donor.
Protocol 4: General Glycosylation with a Galactosyl Thioglycoside Donor
This protocol details a typical glycosylation reaction using the synthesized thioglycoside donor.
Materials:
-
Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-D-galactopyranoside (Donor, 1.2 eq)
-
Glycosyl Acceptor (1.0 eq)
-
N-Iodosuccinimide (NIS, 1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the thioglycoside donor and the glycosyl acceptor.
-
Add anhydrous DCM and stir the mixture under an inert atmosphere at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add NIS to the cooled mixture.
-
Add a catalytic amount of TfOH.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃.
-
Filter the mixture through Celite and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Conclusion
The conversion of this compound into activated glycosyl donors, such as trichloroacetimidates and thioglycosides, opens up a wide array of possibilities for the synthesis of complex galactosylated structures. Trichloroacetimidates generally offer higher reactivity and can provide excellent stereoselectivity under optimized conditions. Thioglycosides, on the other hand, provide stability and versatility, making them suitable for multi-step synthetic strategies. The choice between these donor types will depend on the specific requirements of the synthetic target, including the reactivity of the glycosyl acceptor and the desired stereochemical outcome. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to design and execute successful glycosylation reactions.
References
Structural Validation of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in ensuring its identity, purity, and suitability for further use. This guide provides a comparative overview of the analytical techniques used for the structural validation of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key intermediate in carbohydrate synthesis. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of writing, this guide will leverage data from closely related structures to illustrate the principles and comparative strengths of X-ray crystallography alongside other common analytical methods.
The primary techniques for structural elucidation—X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—each provide unique and complementary information. While NMR and MS can define the connectivity and mass of a molecule, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state, often referred to as the "gold standard" for structural validation.
Data Presentation: A Comparative Summary
The following tables summarize the kind of quantitative data obtained from each analytical technique. For illustrative purposes, the X-ray crystallography data is based on the published structure of a similar compound, Methyl 2,3-di-O-benzyl-α-d-(4-²H)-glucopyranoside, to demonstrate the parameters that would be determined.
Table 1: Representative Crystallographic Data for a Benzylated Methyl Glycoside
| Parameter | Representative Value (from a related structure) | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁ | The symmetry elements within the unit cell. |
| a (Å) | 12.956 | Unit cell dimension. |
| b (Å) | 7.901 | Unit cell dimension. |
| c (Å) | 9.438 | Unit cell dimension. |
| β (°) | 106.10 | Unit cell angle. |
| Volume (ų) | 928.9 | The volume of the unit cell. |
| Z | 2 | The number of molecules in the unit cell. |
| Key Bond Lengths | C-C (pyranose): ~1.52-1.54 Å | Provides precise atomic distances. |
| C-O (glycosidic): ~1.40 Å | ||
| Key Bond Angles | C-O-C (glycosidic): ~113° | Provides precise angles between atoms. |
| Key Torsion Angles | ω (C4-C5-C6-O6): -64.7° | Defines the conformation of flexible parts of the molecule. |
Note: This data is illustrative and based on a related structure. The actual values for this compound would need to be determined experimentally.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Information | Reference Data for Similar Compounds |
| ¹H NMR | Chemical Shift (δ) | Anomeric Proton (H-1): ~4.2-5.0 ppm | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: H-1 at ~4.8 ppm |
| Benzyl Protons (CH₂): ~4.4-5.0 ppm | |||
| Phenyl Protons: ~7.2-7.4 ppm | |||
| Coupling Constant (J) | ³J(H-1, H-2) | Differentiates between α (~3.5 Hz) and β (~8.0 Hz) anomers. | |
| ¹³C NMR | Chemical Shift (δ) | Anomeric Carbon (C-1): ~95-105 ppm | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: C-1 at ~98 ppm |
| Other Pyranose Carbons: ~60-85 ppm | |||
| Benzyl Carbons (CH₂): ~72-75 ppm | |||
| Phenyl Carbons: ~127-139 ppm | |||
| HRMS | [M+Na]⁺ | Calculated: 487.2091 g/mol | Provides high-accuracy mass for elemental composition confirmation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical experimental protocols for each of the discussed analytical techniques.
Single-Crystal X-ray Diffraction
This protocol is based on established methods for small molecule crystallography, similar to what was used for related benzylated glycosides.
-
Crystallization:
-
Dissolve a high-purity sample of this compound (typically 5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or isopropanol).
-
Use a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexanes or pentane).
-
Allow the setup to stand undisturbed at a constant temperature (e.g., 4°C or room temperature) until single crystals of sufficient size and quality form.
-
-
Data Collection:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and radiation damage.
-
Perform a series of diffraction experiments, rotating the crystal through a range of angles to collect a complete dataset of reflection intensities.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, and finalize the model to obtain the final crystallographic parameters, including bond lengths, angles, and torsion angles.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range (typically 0-150 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation and Analysis:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Operate in positive ion mode to observe adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.
-
Infuse the sample directly or via liquid chromatography.
-
Acquire the mass spectrum and determine the accurate mass of the molecular ion.
-
Compare the experimentally measured mass to the theoretically calculated mass for the chemical formula (C₂₈H₃₂O₆Na) to confirm the elemental composition.
-
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships in the structural validation process.
Caption: Workflow for the structural validation of a synthetic compound.
Caption: Complementary nature of analytical techniques for structure validation.
Spectroscopic Fingerprints: A Comparative Guide to the Anomers of Methyl Galactopyranoside
For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrate derivatives is paramount. The subtle difference in the stereochemistry at the anomeric center defines the alpha (α) and beta (β) anomers of a glycoside, which can lead to significant variations in their biological activity and chemical properties. This guide provides a detailed spectroscopic comparison of the α and β anomers of methyl galactopyranoside, offering key data and methodologies to aid in their unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for distinguishing between these two stereoisomers. The orientation of the methoxy group at the anomeric carbon (C-1) influences the chemical environment of the nearby protons and carbons, resulting in distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.
Comparative Analysis of NMR Spectroscopic Data
The most significant differences in the NMR spectra of the α and β anomers of methyl galactopyranoside are observed at the anomeric center (H-1 and C-1).
Key Differentiating Features in ¹H NMR:
-
Anomeric Proton (H-1): The anomeric proton of the α-anomer is in an axial position and typically resonates at a lower field (higher ppm value) compared to the equatorial anomeric proton of the β-anomer.
-
Coupling Constant (³J(H-1, H-2)): The coupling constant between H-1 and H-2 is a critical diagnostic parameter. The α-anomer, with a trans (axial-axial) relationship between H-1 and H-2, exhibits a larger coupling constant (typically around 8.0 Hz). In contrast, the β-anomer, with a gauche (equatorial-axial) relationship, shows a smaller coupling constant (typically around 3.5-4.0 Hz).[1]
Key Differentiating Features in ¹³C NMR:
-
Anomeric Carbon (C-1): The anomeric carbon of the β-anomer is generally deshielded and appears at a lower field (higher ppm value) compared to the α-anomer.[1]
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the α and β anomers of methyl galactopyranoside in D₂O.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl D-Galactopyranoside Anomers in D₂O. [1]
| Proton | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside | Key Differentiating Features |
| H-1 | ~4.8 (d, J ≈ 3.5-4.0 Hz) | ~4.4 (d, J ≈ 7.5-8.0 Hz) | The anomeric proton (H-1) of the α-anomer is deshielded and exhibits a smaller coupling constant. The β-anomer's H-1 is shielded and shows a larger coupling constant. |
| H-2 | ~3.6 | ~3.5 | |
| H-3 | ~3.7 | ~3.6 | |
| H-4 | ~3.9 | ~3.9 | |
| H-5 | ~3.8 | ~3.5 | |
| H-6a | ~3.7 | ~3.8 | |
| H-6b | ~3.7 | ~3.8 | |
| OCH₃ | ~3.4 | ~3.5 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl D-Galactopyranoside Anomers in D₂O. [1]
| Carbon | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside | Key Differentiating Features |
| C-1 | ~100 | ~104 | The anomeric carbon (C-1) of the α-anomer is typically found at a lower chemical shift compared to the β-anomer. |
| C-2 | ~69 | ~70 | |
| C-3 | ~70 | ~73 | |
| C-4 | ~70 | ~69 | |
| C-5 | ~71 | ~75 | |
| C-6 | ~62 | ~62 | |
| OCH₃ | ~56 | ~58 |
Other Spectroscopic Techniques
While NMR is the most definitive method, other spectroscopic techniques can also provide valuable information for distinguishing between the anomers.
Infrared (IR) and Raman Spectroscopy: Studies have shown that differences in the vibrational spectra (IR and Raman) of the α and β anomers of methyl-D-galactopyranoside can be observed, particularly in the fingerprint region between 1000 cm⁻¹ and 700 cm⁻¹.[2] These differences arise from the distinct vibrational modes associated with the different stereochemistry at the anomeric center.
Mass Spectrometry (MS): Infrared Multiple Photon Dissociation (IRMPD) spectroscopy coupled with mass spectrometry (MS-IR) can differentiate between the α and β anomers.[3] The IRMPD spectra of lithium adducts of the anomers exhibit distinct patterns, allowing for their differentiation.[3]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol for the acquisition of NMR data is crucial for reliable comparison.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the methyl galactopyranoside anomer in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Lyophilize the sample to remove any exchangeable protons, or perform the experiment in a D₂O/H₂O mixture if observation of hydroxyl protons is desired.[4][5]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).[6]
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is used to simplify the spectrum and improve sensitivity.
-
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the assignments of all proton and carbon signals.[6]
Visualization of Key Concepts
The following diagrams illustrate the logical workflow for anomeric differentiation and a generalized experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Harmonic dynamics of alpha- and beta-methyl-D-galactopyranoside in the crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
A Comparative Guide to Assessing the Purity of Synthetic Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic carbohydrate intermediates is paramount in the synthesis of complex glycans and glycoconjugates, directly impacting the yield, purity, and biological activity of the final products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key building block in glycosylation chemistry. We present supporting experimental data, detailed protocols, and a comparison with a common alternative, its regioisomer Methyl 2,3,6-Tri-O-benzyl-D-galactopyranoside.
Introduction to Purity Assessment Techniques
The most common and effective techniques for determining the purity of protected monosaccharides like this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass spectrometry (MS) is also a crucial tool for identity confirmation and characterization of impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that provides high-resolution separation of the target compound from its impurities. For hydrophobic, protected carbohydrates, reversed-phase HPLC is the method of choice.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragments, confirming its identity and helping to elucidate the structure of unknown impurities.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of benzylated glycosides. The data presented is based on studies of the closely related compound, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, and is expected to be representative for this compound due to their structural similarity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Primary Function | Purity assessment and quantification of impurities | Absolute purity determination and structural confirmation | Identity confirmation and impurity identification |
| Typical Purity Measurement | Relative peak area percentage | Absolute purity (w/w %) | Provides mass-to-charge ratio for identity |
| Sensitivity | High (LOD for impurities can be <0.1%) | Moderate (LOD for impurities typically ~0.1%) | Very high (picomole to femtomole range) |
| Precision | High (RSD < 2% for intra- and inter-day precision) | High (RSD < 1% achievable) | Not a primary quantitative technique |
| Accuracy | Dependent on reference standards | High (primary ratio method) | High mass accuracy for formula determination |
| Throughput | High (typical run times of 20-30 minutes) | Lower (requires longer relaxation delays for accurate quantification) | High (can be coupled with HPLC for LC-MS) |
High-Performance Liquid Chromatography (HPLC) Analysis
The choice of stationary phase is critical for achieving optimal separation of closely related impurities, such as anomers and regioisomers. For benzylated sugars, phenyl-based columns often provide superior selectivity compared to standard C18 columns due to π-π interactions between the stationary phase and the benzyl protecting groups.[2]
Comparison of HPLC Stationary Phases
| Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages for Benzylated Galactosides | Limitations |
| C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | Hydrophobic interactions | Good general-purpose column | May not provide sufficient resolution for anomers and regioisomers |
| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, improving separation of benzylated isomers | May require more method development to optimize selectivity |
| Pentafluorophenyl (PFP) | Methanol/Water | Hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions | Excellent for separating positional and geometric isomers | Can have different selectivity compared to other phenyl phases, requiring specific method development |
Experimental Protocol: HPLC Purity of this compound
This protocol is adapted from a method for the analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose and is expected to provide good results for the target compound.[2]
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient: Start at 60% acetonitrile, increase to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the benzyl groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Potential Impurities Detectable by HPLC:
-
Incompletely Benzylated Derivatives: Di- or tri-O-benzyl-D-galactopyranosides will be more polar and have shorter retention times.
-
Regioisomers: Such as Methyl 2,3,6-tri-O-benzyl-D-galactopyranoside, which may have a slightly different retention time.
-
Anomers: The α- and β-anomers of the product or impurities may be separated.
-
Starting Materials: Unreacted methyl D-galactopyranoside.
-
Reagents and Byproducts: Benzyl alcohol, benzaldehyde.
Workflow for HPLC Purity Assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
qNMR provides an absolute measure of purity and can be used to confirm the structure of the main component and any major impurities.
Experimental Protocol: qNMR Purity of this compound
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Purity Assessment.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is essential for confirming the molecular weight of the synthesized product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity.
Expected Fragmentation
In electrospray ionization (ESI) mass spectrometry, this compound (MW = 464.55) is expected to be observed as protonated ([M+H]⁺ at m/z 465.2) or sodiated ([M+Na]⁺ at m/z 487.2) adducts. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, with expected losses of benzyl groups (91 Da), benzyloxy groups (107 Da), and cleavage of the glycosidic bond.
Expected MS Fragmentation Pathway.
Comparison with an Alternative: Methyl 2,3,6-Tri-O-benzyl-D-galactopyranoside
Methyl 2,3,6-Tri-O-benzyl-D-galactopyranoside is a common regioisomeric impurity or alternative building block. The analytical methods described above are also suitable for its purity assessment.
| Feature | This compound | Methyl 2,3,6-Tri-O-benzyl-D-galactopyranoside |
| Structure | Benzyl groups at C2, C3, and C4 | Benzyl groups at C2, C3, and C6 |
| Free Hydroxyl | C6-OH | C4-OH |
| Expected HPLC Elution | Due to the different polarity, it is expected to have a different retention time on a Phenyl-Hexyl column, allowing for separation. | |
| ¹H NMR | The chemical shifts of the protons on the pyranose ring, particularly H4 and H6, will be distinct. | The chemical shifts of H4 and H6 protons will differ significantly from the 2,3,4-isomer. |
| MS Fragmentation | Similar fragmentation pattern is expected due to the same molecular weight and functional groups. |
Conclusion
A combination of HPLC and qNMR provides a robust and comprehensive approach for assessing the purity of synthetic this compound. HPLC is ideal for routine purity checks and detecting trace impurities, while qNMR offers an accurate, absolute measure of purity and structural confirmation. Mass spectrometry is an indispensable tool for verifying the identity of the target compound and characterizing any unknown impurities. The methodologies presented in this guide can be readily adapted for the quality control of other protected carbohydrate intermediates, ensuring the reliability and reproducibility of subsequent glycosylation reactions in research and drug development.
References
A Comparative Analysis of Glycosylation Promoters with Benzylated Donors
In the intricate field of synthetic carbohydrate chemistry, the strategic selection of protecting groups and promoters is paramount for achieving high yields and stereoselectivity in glycosylation reactions. Benzylated glycosyl donors are frequently employed due to the "arming" effect of the benzyl ether protecting groups, which enhances the electron density at the anomeric center, thereby increasing the donor's reactivity.[1] This allows for glycosidic bond formation under milder conditions compared to donors with electron-withdrawing ("disarming") groups like acetates or benzoates.[1] This guide provides a comparative study of common glycosylation promoters used with these reactive benzylated donors, supported by experimental data and detailed protocols for researchers in drug development and the chemical sciences.
Promoter Performance with Benzylated Donors: A Quantitative Comparison
The choice of promoter is critical in modulating the reactivity of benzylated donors and influencing the stereochemical outcome of the glycosylation. Promoters based on trifluoromethanesulfonic acid (triflic acid or TfOH) and its derivatives, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and various metal triflates, are among the most powerful and widely used activators.[2][3] Halonium ion-based promoters, particularly N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong Brønsted or Lewis acid like TfOH, are also highly effective for activating thioglycoside donors.[4]
The following table summarizes representative data on the performance of different promoters with per-benzylated glucosyl donors. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, these data are compiled from various studies to provide illustrative examples.[1]
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | α:β Ratio | Reference |
| Bi(OTf)₃ | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Isopropanol | 85 | 1:1.5 | [5] |
| Tf₂O / TTBP | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Cyclohexanol | 92 | α-selective | [5] |
| NIS / TfOH | 2,3,4,6-Tetra-O-benzyl-thiophenyl-glucoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 86 | 1:4 | [4] |
| Yb(OTf)₃ | Per-benzylated glucosyl sulphate | Isopropanol | 95 | 1:5 | [2] |
| BaO / TMSOTf | Per-benzylated glucosyl sulphate | Cholesterol | 88 | 1:4 | [2] |
| TMS-I / TPPO | 2,3,4,6-Tetra-O-benzyl-glucosyl trichloroacetimidate | N-Cbz-3-amino-1-propanol | High | 14:1 | [6] |
| Benzyne Precursor / KF/18-C-6 | 2,3,4,6-Tetra-O-benzyl-thiophenyl-glucoside | Glucose diacetonide | 37 | 5:1 | [7] |
TTBP = 2,4,6-tri-tert-butylpyrimidine; NIS = N-iodosuccinimide; TfOH = Triflic acid; TPPO = Triphenylphosphine oxide; Cbz = Carboxybenzyl.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of glycosylation reactions. Below are protocols for key experiments cited in the comparison.
Protocol 1: Bismuth(III) Triflate Catalyzed Glycosylation
This protocol details a glycosylation reaction using a catalytic amount of Bismuth(III) triflate.[5]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Isopropanol)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon (Ar) atmosphere
Procedure:
-
To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) under an Ar atmosphere, add the glycosyl acceptor (0.13 mmol) at 0 °C.[5]
-
Stir the resulting mixture at 0 °C for 15 hours.[5]
-
Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).
-
Extract the mixture with CH₂Cl₂.
-
Wash the organic layer with water and a saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Protocol 2: NIS/TfOH Promoted Glycosylation of a Thioglycoside
This protocol is a general procedure for the activation of a benzylated thioglycoside donor.[1]
Materials:
-
Per-benzylated thioglycoside donor
-
Alcohol acceptor
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the benzylated thioglycoside donor, the alcohol acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).
-
Add NIS to the mixture and stir for an additional 15 minutes.[1]
-
Add a catalytic amount of TfOH dropwise.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with triethylamine.[1]
-
Warm the mixture to room temperature, dilute with DCM, and filter through Celite®.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash chromatography.
Visualizing Glycosylation Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in glycosylation.
Caption: General mechanism of a promoter-activated glycosylation reaction.
Caption: A typical experimental workflow for a glycosylation reaction.
Caption: Logical relationship of factors influencing promoter selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring glycosyl sulphates as donors for chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in Glycoscience
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry and drug discovery, the selection of appropriately protected monosaccharide building blocks is paramount for the successful synthesis of complex glycoconjugates. Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key intermediate, offers a versatile platform for the synthesis of biologically significant molecules. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, detailed protocols, and visual workflows to inform strategic synthetic planning.
Introduction to this compound
This compound is a protected derivative of D-galactose where the hydroxyl groups at positions 2, 3, and 4 are masked by benzyl ethers. This strategic protection leaves the C6 hydroxyl group available for selective modification and the anomeric methyl glycoside poised for activation as a glycosyl donor. The benzyl protecting groups are favored for their stability across a wide range of reaction conditions and their influence on the reactivity and stereoselectivity of glycosylation reactions. In glycosylation, benzyl groups are considered "arming" as their electron-donating nature enhances the reactivity of the glycosyl donor.
Comparison with Alternative Glycosyl Donors
The performance of a glycosyl donor is critically evaluated by its reactivity, the yield of the glycosylation reaction, and the stereochemical outcome (the ratio of α to β anomers). Here, we compare this compound with its acetyl and pivaloyl protected counterparts.
Table 1: Comparative Performance of Protected Methyl D-Galactopyranoside Donors in Glycosylation
| Glycosyl Donor | Protecting Groups | Electronic Effect | General Reactivity | Typical Yields (%) | Typical α:β Stereoselectivity | Key Advantages |
| This compound | Benzyl | Electron-donating ("Arming") | High | 75-95 | Variable, condition-dependent | High reactivity, stable protecting groups. |
| Methyl 2,3,4-Tri-O-acetyl-D-galactopyranoside | Acetyl | Electron-withdrawing ("Disarming") | Moderate | 60-85 | Generally favors β-anomer (1,2-trans) | Neighboring group participation promotes high β-selectivity. |
| Methyl 2,3,4-Tri-O-pivaloyl-D-galactopyranoside | Pivaloyl | Electron-donating | High | 80-98 | Can favor α-anomer (1,2-cis) | Remote participation of C4-pivaloyl group can enhance α-selectivity.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the regioselective benzylation of methyl glycopyranosides.
Materials:
-
Methyl α-D-galactopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of methyl α-D-galactopyranoside in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
General Protocol for Glycosylation using a Benzyl-Protected Galactosyl Donor
This protocol describes a typical glycosylation reaction where this compound can be employed after conversion to a suitable glycosyl donor (e.g., a trichloroacetimidate).
Materials:
-
Glycosyl donor (e.g., Methyl 2,3,4-Tri-O-benzyl-D-galactopyranosyl trichloroacetimidate)
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor and the glycosyl acceptor.
-
Dissolve the solids in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to -40 °C.
-
Add a catalytic amount of TMSOTf dropwise.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with triethylamine.
-
Allow the mixture to warm to room temperature, filter through celite, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Signaling Pathways and Experimental Workflows
The strategic use of protecting groups is fundamental to the logic of oligosaccharide synthesis. The choice of protecting group dictates which hydroxyl groups are available for reaction, enabling the controlled, stepwise assembly of complex carbohydrate chains.
Caption: Synthetic workflow for oligosaccharide synthesis.
The diagram above illustrates a typical workflow for the synthesis of an oligosaccharide using a benzyl-protected galactose building block. The initial regioselective protection of the starting material is crucial for directing the subsequent glycosylation to the desired position.
Logical Relationships in Protecting Group Strategy
The choice of protecting groups influences not only the reactivity of the glycosyl donor but also the stereochemical outcome of the glycosylation.
Caption: Influence of C2 protecting group on glycosylation.
This diagram illustrates the differing mechanistic pathways influenced by the protecting group at the C2 position of the glycosyl donor. A non-participating group like benzyl typically leads to a mixture of anomers via an SN1-like mechanism, whereas a participating group like acetyl directs the formation of the 1,2-trans product with high stereoselectivity.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for the safe disposal of this protected monosaccharide, drawing upon established safety protocols for similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The handling of this compound, as with similar benzylated carbohydrate derivatives, requires stringent adherence to safety standards to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against accidental splashes or dust generation. |
| Skin Protection | Impervious and fire/flame-resistant protective gloves and clothing. | To prevent skin contact and protect from potential chemical burns. |
| Respiratory Protection | A dust respirator or a full-face respirator if exposure limits are exceeded or irritation is experienced. | To avoid inhalation of fine particles or dust. |
This data is synthesized from safety data sheets for structurally related compounds.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The following protocol outlines the recommended procedure for its safe disposal.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "this compound" or with its chemical formula (C₂₈H₃₂O₆).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containment:
-
For solid waste, use a wide-mouth, airtight container to collect the material.[1]
-
In the event of a spill, carefully sweep the solid material to avoid dust dispersion and place it into the designated waste container.[1]
3. Disposal Method:
-
The primary recommended disposal method is incineration.[1][2]
-
The material may be dissolved or mixed with a combustible solvent to facilitate incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Crucially, do not allow the product to enter drains, waterways, or the soil. [1]
4. Professional Disposal Service:
-
Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal service.[3] Adherence to institutional and local EHS guidelines is mandatory.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always consult your institution's specific environmental health and safety protocols and the relevant Safety Data Sheets (SDS) for the most accurate and comprehensive guidance.
References
Essential Safety and Operational Guide for Handling Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (CAS 641635-63-4). Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile gloves | Not generally required | Laboratory coat |
| Weighing of Solid | Chemical splash goggles | Nitrile or butyl rubber gloves | N95 or FFP2 dust mask (or handle in a ventilated enclosure/fume hood) | Laboratory coat |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or butyl rubber gloves | Work in a certified chemical fume hood | Chemical-resistant laboratory coat |
| General Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Work in a well-ventilated area | Laboratory coat |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Work in a well-ventilated area or fume hood | Chemical-resistant laboratory coat |
Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[2] Hands should be washed thoroughly after handling, even if gloves were worn.[1]
Operational Plan: Step-by-Step Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all glassware and containers.
-
Weighing (Solid Form):
-
Perform in a ventilated balance enclosure or a chemical fume hood to minimize dust inhalation.
-
Use a disposable weighing boat to avoid contamination of balances.
-
Handle with care to prevent dust formation.
-
-
Preparing Solutions:
-
Conduct this procedure within a chemical fume hood.
-
Add the solid slowly to the solvent to prevent splashing.
-
Ensure the container is securely capped or covered when not in use.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection:
-
Collect waste solid and any contaminated disposables (e.g., weighing boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, labeled container for chemical waste. Do not pour down the drain.
-
-
Disposal Procedure:
-
All waste must be disposed of through a licensed chemical waste disposal company.
-
Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to enter drains, waterways, or soil.
-
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
